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  • Product: 2-(3-Bromo-4-methylphenyl)acetonitrile
  • CAS: 1261618-06-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3-Bromo-4-methylphenyl)acetonitrile: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis

Abstract: This technical guide provides a comprehensive overview of 2-(3-bromo-4-methylphenyl)acetonitrile, a key chemical intermediate valued for its versatile molecular architecture. The presence of a reactive nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-(3-bromo-4-methylphenyl)acetonitrile, a key chemical intermediate valued for its versatile molecular architecture. The presence of a reactive nitrile group and a functionalizable bromo-aromatic ring makes this compound a pivotal building block in the fields of pharmaceutical development, agrochemicals, and materials science. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its key chemical transformations, and discusses its applications for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

2-(3-Bromo-4-methylphenyl)acetonitrile is a substituted aromatic compound whose utility is derived from its distinct functional groups. A precise understanding of its physical and spectroscopic properties is fundamental for its effective use in synthesis and for accurate characterization of its reaction products.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₈BrN[1][2]
Molecular Weight 210.07 g/mol [3][4]
CAS Number 25772-52-7[1]
Physical Form White to yellow or brown solid/liquid[3][4][5]
InChI Key JZGKZDJFUXPZGW-UHFFFAOYSA-N[1]
Monoisotopic Mass 208.98401 Da[1]

The variability in its reported physical state (solid vs. liquid) suggests a melting point near ambient temperature, a common characteristic for polysubstituted aromatic compounds of this molecular weight.

Table 2: Predicted Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While a publicly available, peer-reviewed spectrum for this specific isomer is not available, the following data are predicted based on its chemical structure and established principles of spectroscopy.[6][7][8]

Spectroscopy Predicted Peaks and Rationale
¹H NMR δ (ppm) ~7.5-7.2 (m, 3H, Ar-H): Aromatic protons on the substituted ring. The bromo and alkyl groups will influence their precise chemical shifts and splitting patterns. δ (ppm) ~3.7 (s, 2H, -CH₂CN): Methylene protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group. δ (ppm) ~2.4 (s, 3H, Ar-CH₃): Methyl protons attached to the aromatic ring.
¹³C NMR δ (ppm) ~135-125 (Ar-C): Multiple signals corresponding to the aromatic carbons. δ (ppm) ~120 (Ar-C-Br): Carbon atom directly attached to the bromine. δ (ppm) ~117 (-CN): Quaternary carbon of the nitrile group. δ (ppm) ~23 (-CH₂CN): Methylene carbon. δ (ppm) ~20 (Ar-CH₃): Methyl carbon.
IR (cm⁻¹) ~2250 (C≡N stretch): A sharp, medium-intensity peak characteristic of a nitrile group. ~3050 (Ar C-H stretch): Aromatic C-H stretching vibrations. ~1600, 1480 (C=C stretch): Aromatic ring skeletal vibrations.
Mass Spec (EI) m/z ~210/212: Molecular ion peak showing the characteristic 1:1 isotopic pattern for a compound containing one bromine atom. m/z ~131: Fragment corresponding to the loss of the bromine atom.

Synthesis and Purification

The most reliable and widely adopted method for synthesizing 2-(3-bromo-4-methylphenyl)acetonitrile is through the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[9] This classic SN2 reaction is efficient and scalable.

Causality and Experimental Choices: The synthetic pathway begins with the bromination of 4-methylacetanilide (p-acetotoluidide) followed by hydrolysis to form 3-bromo-4-aminotoluene.[10] This amine can then be converted to the corresponding benzyl halide via a Sandmeyer-type reaction or other functional group transformations. The final step involves the displacement of the halide. The choice of a polar protic solvent mixture, such as ethanol and water, is deliberate; it effectively dissolves both the organic benzyl halide substrate and the inorganic cyanide salt, facilitating the reaction.[11] Heating to reflux provides the necessary activation energy to ensure a reasonable reaction rate.

Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Halide Formation & Cyanation p-Toluidine p-Toluidine p-Acetotoluidide p-Acetotoluidide p-Toluidine->p-Acetotoluidide Ac₂O, AcOH 3-Bromo-4-acetaminotoluene 3-Bromo-4-acetaminotoluene p-Acetotoluidide->3-Bromo-4-acetaminotoluene Br₂, AcOH 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline 3-Bromo-4-acetaminotoluene->3-Bromo-4-methylaniline H⁺, H₂O, Δ 3-Bromo-4-methylbenzyl_halide 3-Bromo-4-methylbenzyl_halide 3-Bromo-4-methylaniline->3-Bromo-4-methylbenzyl_halide 1. NaNO₂, H⁺ 2. Sandmeyer or other Target_Compound 2-(3-Bromo-4-methylphenyl)acetonitrile 3-Bromo-4-methylbenzyl_halide->Target_Compound NaCN or KCN EtOH/H₂O, Δ

Caption: General synthetic workflow for 2-(3-bromo-4-methylphenyl)acetonitrile.

Detailed Laboratory Protocol: Cyanation of 3-Bromo-4-methylbenzyl Bromide

Disclaimer: This procedure involves highly toxic materials, specifically sodium cyanide. All operations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). An emergency cyanide exposure kit should be readily available.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-methylbenzyl bromide (25.0 g, 94.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add a mixture of 95% ethanol (100 mL) and deionized water (40 mL). To this solution, carefully add sodium cyanide (NaCN) (5.58 g, 114 mmol, 1.2 eq). The addition of NaCN may cause a slight exotherm.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The disappearance of the starting benzyl bromide spot (visualized under UV light) indicates reaction completion.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 2-(3-bromo-4-methylphenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(3-bromo-4-methylphenyl)acetonitrile stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a highly versatile intermediate.[12][13]

  • Nitrile Group Transformations: The nitrile moiety is a gateway to two essential functional groups in medicinal chemistry: carboxylic acids and primary amines.[13]

    • Hydrolysis: Under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions followed by acidic workup, the nitrile can be fully hydrolyzed to form 2-(3-bromo-4-methylphenyl)acetic acid, a common structural motif in non-steroidal anti-inflammatory drugs.

    • Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3-bromo-4-methylphenyl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This phenethylamine scaffold is foundational to many classes of psychoactive drugs and neurotransmitter analogues.

  • Bromo-Aryl Group Transformations: The bromine atom on the aromatic ring serves as a handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions.

    • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a wide range of cross-coupling reactions. In a Suzuki coupling, reaction with an arylboronic acid yields a biaryl structure. Similarly, Buchwald-Hartwig amination can be used to introduce a new nitrogen-based substituent. This capability is critical for building molecular complexity in late-stage drug development.[12]

Reactivity_Pathways cluster_nitrile Nitrile Group Reactions cluster_aryl Aryl-Bromide Reactions main 2-(3-Bromo-4-methylphenyl)acetonitrile acid 2-(3-Bromo-4-methylphenyl)acetic Acid main->acid Hydrolysis (H⁺ or OH⁻, H₂O) amine 2-(3-Bromo-4-methylphenyl)ethanamine main->amine Reduction (LiAlH₄ or H₂/cat.) suzuki Biaryl Acetonitrile Derivative main->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) buchwald Aryl-Amine Acetonitrile Derivative main->buchwald Buchwald-Hartwig (R₂NH, Pd cat.)

Caption: Key synthetic transformations of 2-(3-bromo-4-methylphenyl)acetonitrile.

Applications in Drug Discovery and Materials Science

The true value of 2-(3-bromo-4-methylphenyl)acetonitrile lies in its role as a strategic building block for constructing complex target molecules.

  • Pharmaceutical Synthesis: This intermediate provides a scaffold that can be elaborated into a wide range of pharmacologically active compounds. The ability to first perform a cross-coupling reaction on the aryl bromide and then transform the nitrile group (or vice versa) allows for divergent synthesis strategies, enabling the rapid creation of compound libraries for high-throughput screening.[13]

  • Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies on precisely engineered molecules to create effective and selective herbicides, insecticides, and fungicides. This intermediate serves as a valuable starting point for such compounds.[13]

  • Materials Science: Substituted biaryl compounds, accessible via Suzuki coupling, are of great interest in materials science for the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and covalent organic frameworks (COFs).[14] The nitrile group can also participate in polymerization or be used to tune the electronic properties of the final material.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally published, data from structurally analogous compounds like bromoacetonitrile and other substituted phenylacetonitriles dictate that it must be handled as an acutely toxic and irritating substance.[15]

Anticipated GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4[16]

  • Skin Irritation: Category 2[5]

  • Eye Irritation: Category 2A[5][16]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Specification Rationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of vapors or fine particulates.
Hand Protection Nitrile or Neoprene GlovesTo prevent skin contact and absorption.
Eye/Face Protection Chemical Safety Goggles & Face ShieldTo protect against splashes and vapor exposure.
Body Protection Chemically Resistant Lab CoatTo prevent contamination of personal clothing.

Handling and Storage:

  • Always handle this compound within a fume hood.[15]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste in accordance with all federal, state, and local regulations for hazardous chemical waste.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-bromo-4-methylphenyl)acetonitrile (C9H8BrN). Retrieved from [Link]

  • Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. (2025). ChemRar. Retrieved from [Link]

  • Unigel. (2021). Safety Data Sheet - High Purity Acetonitrile. Retrieved from [Link]

  • Thieme. (n.d.). A Convenient Method for the Preparation of Benzyl Isocyanides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Calcium lignosulfonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

  • PubChem. (n.d.). Calcium lignosulfonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Google Patents. (n.d.). JP2517304B2 - Method for producing bromoacetonitrile.
  • Royal Society of Chemistry. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved from [Link]

  • AstraZeneca. (2024). Driving sustainable drug discovery and development using Green Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromo-4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Bromo-4-methylphenyl)acetonitrile, a key intermediate in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Bromo-4-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in the field.

Introduction

2-(3-Bromo-4-methylphenyl)acetonitrile is a versatile building block in organic synthesis. Its structure, featuring a bromo and a methyl group on the phenyl ring, along with a reactive nitrile functional group, allows for a variety of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aryl bromide moiety is amenable to various cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecular architectures.

Synthesis of 2-(3-Bromo-4-methylphenyl)acetonitrile

The most logical and efficient synthetic route to 2-(3-Bromo-4-methylphenyl)acetonitrile proceeds through a three-step sequence starting from the commercially available 3-bromo-4-methylbenzaldehyde. This pathway involves:

  • Reduction of the aldehyde to the corresponding benzyl alcohol.

  • Conversion of the benzyl alcohol to a benzyl bromide.

  • Nucleophilic substitution of the benzyl bromide with a cyanide salt to yield the target nitrile.

This multi-step synthesis is illustrated in the following workflow diagram:

Synthesis_Workflow Start 3-Bromo-4-methylbenzaldehyde Step1 Step 1: Reduction (e.g., NaBH4, Methanol) Start->Step1 Intermediate1 (3-Bromo-4-methylphenyl)methanol Step1->Intermediate1 Step2 Step 2: Bromination (e.g., PBr3 or HBr) Intermediate1->Step2 Intermediate2 3-Bromo-4-methylbenzyl bromide Step2->Intermediate2 Step3 Step 3: Cyanation (e.g., NaCN, KCN) Intermediate2->Step3 End 2-(3-Bromo-4-methylphenyl)acetonitrile Step3->End

Caption: Synthetic workflow for 2-(3-Bromo-4-methylphenyl)acetonitrile.

Part 1: Synthesis of the Intermediate (3-Bromo-4-methylphenyl)methanol

The initial step involves the reduction of 3-bromo-4-methylbenzaldehyde to (3-Bromo-4-methylphenyl)methanol. A common and effective method utilizes sodium borohydride in methanol.

Experimental Protocol: Reduction of 3-bromo-4-methylbenzaldehyde

Materials:

  • 3-bromo-4-methylbenzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ice water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-methylbenzaldehyde (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.72 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Quench the reaction by carefully adding ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Bromo-4-methylphenyl)methanol.

Causality Behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups.

  • Methanol serves as a protic solvent that also participates in the reaction mechanism by protonating the intermediate alkoxide.

  • The reaction is performed at 0°C initially to control the exothermic reaction and then at room temperature to ensure completion.

Part 2: Synthesis of the Intermediate 3-Bromo-4-methylbenzyl bromide

The second step is the conversion of the synthesized (3-Bromo-4-methylphenyl)methanol to 3-Bromo-4-methylbenzyl bromide. A common method for this transformation is the use of phosphorus tribromide.

Experimental Protocol: Bromination of (3-Bromo-4-methylphenyl)methanol

Materials:

  • (3-Bromo-4-methylphenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (3-Bromo-4-methylphenyl)methanol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise with stirring.

  • After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into ice water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-4-methylbenzyl bromide.

Causality Behind Experimental Choices:

  • Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.

  • The reaction is performed in an anhydrous aprotic solvent like diethyl ether to prevent the decomposition of PBr₃.

  • The initial low temperature helps to control the reactivity of PBr₃.

Part 3: Synthesis of 2-(3-Bromo-4-methylphenyl)acetonitrile

The final step is the cyanation of 3-Bromo-4-methylbenzyl bromide to produce the target molecule. This is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.

Experimental Protocol: Cyanation of 3-Bromo-4-methylbenzyl bromide

Materials:

  • 3-Bromo-4-methylbenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or a mixture of Ethanol and Water

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-4-methylbenzyl bromide (1 equivalent) in a suitable solvent such as DMF or a mixture of ethanol and water.

  • Add sodium cyanide or potassium cyanide (1.2-1.5 equivalents). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to a temperature between 60-80°C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using an ethanol/water mixture, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(3-Bromo-4-methylphenyl)acetonitrile.

Causality Behind Experimental Choices:

  • Sodium or potassium cyanide provides the nucleophilic cyanide ion.

  • A polar aprotic solvent like DMF or a polar protic mixture like ethanol/water is used to dissolve both the organic substrate and the inorganic cyanide salt.

  • Heating is typically required to facilitate the nucleophilic substitution reaction.

Characterization of 2-(3-Bromo-4-methylphenyl)acetonitrile

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the methyl protons. Based on the analysis of similar compounds[1][2], the expected chemical shifts (in ppm, relative to TMS) are:

    • A singlet for the methyl group protons around 2.3-2.5 ppm.

    • A singlet for the benzylic methylene protons (CH₂) around 3.7-3.9 ppm.

    • A multiplet or distinct signals for the three aromatic protons in the range of 7.0-7.6 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The expected chemical shifts (in ppm) are:

    • The methyl carbon (CH₃) around 20-22 ppm.

    • The benzylic methylene carbon (CH₂) around 25-30 ppm.

    • The nitrile carbon (CN) around 117-120 ppm.

    • The aromatic carbons in the region of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • C-H stretching vibrations for the aromatic and aliphatic protons typically appear around 2850-3100 cm⁻¹ .

  • C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹ .

  • The C-Br stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peaks ([M]⁺ and [M+2]⁺) in an electron ionization (EI) mass spectrum would be observed at m/z values corresponding to the isotopic masses of bromine (⁷⁹Br and ⁸¹Br), with an approximate 1:1 intensity ratio.

  • Molecular Formula: C₉H₈BrN

  • Molecular Weight: 210.07 g/mol

The fragmentation pattern would likely show the loss of the nitrile group and other characteristic fragments.

Data Summary Table

PropertyExpected Value
Molecular FormulaC₉H₈BrN
Molecular Weight210.07 g/mol
¹H NMR (ppm)
Methyl (CH₃)~2.3-2.5 (s, 3H)
Methylene (CH₂)~3.7-3.9 (s, 2H)
Aromatic (Ar-H)~7.0-7.6 (m, 3H)
¹³C NMR (ppm)
Methyl (CH₃)~20-22
Methylene (CH₂)~25-30
Nitrile (CN)~117-120
Aromatic (C)~120-140
IR (cm⁻¹)
C≡N Stretch~2240-2260
C-H Stretch (sp²)~3000-3100
C-H Stretch (sp³)~2850-2960
C=C Stretch (Aromatic)~1450-1600
Mass Spec (m/z)
[M]⁺ (⁷⁹Br)~210
[M+2]⁺ (⁸¹Br)~212

Conclusion

This technical guide outlines a reliable and well-documented synthetic pathway to 2-(3-Bromo-4-methylphenyl)acetonitrile, a compound of significant interest in medicinal and materials chemistry. The provided protocols, along with the rationale behind the experimental choices and the expected characterization data, offer a solid foundation for researchers to successfully synthesize and validate this important chemical intermediate. Adherence to safety protocols, especially when handling toxic reagents like cyanides, is paramount.

References

  • PrepChem. Synthesis of 3-bromo-4-methylbenzyl alcohol. Available at: [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available at: [Link]

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. Available at: [Link]

  • Beilstein Journals. (Supporting Information). Characterization data of 2-Bromo-4-methylphenol. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Available at: [Link]

  • Google Patents. Cyanation of aromatic halides.

Sources

Foundational

Physicochemical properties of 2-(3-Bromo-4-methylphenyl)acetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromo-4-methylphenyl)acetonitrile Introduction: Unveiling a Key Synthetic Building Block In the landscape of modern drug discovery and fine chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromo-4-methylphenyl)acetonitrile

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular scaffolds is paramount. Arylacetonitriles represent a privileged class of intermediates, valued for the versatile reactivity of their nitrile and activated methylene groups. 2-(3-Bromo-4-methylphenyl)acetonitrile is a specific example of such a building block, incorporating a strategically substituted phenyl ring that offers multiple avenues for molecular elaboration. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the methyl group influences the electronic properties and steric environment of the aromatic system.[1][2][3]

This guide provides a comprehensive technical overview of 2-(3-Bromo-4-methylphenyl)acetonitrile, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of data, instead focusing on the causality behind its properties and the practical application of this knowledge in a laboratory setting. This document is structured to deliver field-proven insights into its synthesis, characterization, reactivity, and safe handling, establishing a foundation of expertise and trustworthiness for its use in advanced chemical research.

Section 1: Molecular and Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the bedrock of its effective application in synthesis and analysis. While specific experimental data for 2-(3-Bromo-4-methylphenyl)acetonitrile is not extensively published, we can assemble a reliable profile from data on close structural analogs and computational predictions.

Table 1: Key Identifiers and Physicochemical Properties

Parameter Value / Description Source / Comment
Molecular Formula C₉H₈BrN [4]
Molecular Weight 210.07 g/mol [5]
Monoisotopic Mass 208.98401 Da [4]
IUPAC Name 2-(3-bromo-4-methylphenyl)acetonitrile N/A
InChIKey JZGKZDJFUXPZGW-UHFFFAOYSA-N [4]
CAS Number Not explicitly assigned; often cataloged with isomers. N/A
Physical Form Expected to be a solid or high-boiling liquid. Inferred from analogs like 3-Bromo-4-methoxybenzyl Cyanide (solid) and 2-(4-Bromo-3-methylphenyl)acetonitrile (liquid).[6][7]
Melting Point Not reported. Analog 3-Bromo-4-methoxyphenylacetonitrile melts at 50-56°C.[8] N/A
Boiling Point Not reported. Analog 3-Bromo-4-methoxyphenylacetonitrile boils at 175-178°C at 6 mmHg. N/A
Solubility Insoluble in water; soluble in organic solvents like acetonitrile, dichloromethane, and ethyl acetate. Inferred from general properties of bromobenzyl cyanides and common synthetic protocols.[9]

| XlogP (Predicted) | 2.6 |[4] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and industrially relevant pathway to arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with an inorganic cyanide salt.[10] This Sₙ2 reaction is robust, generally high-yielding, and relies on readily available precursors. The key to a successful synthesis lies in the preparation of a pure benzyl halide precursor and careful control of reaction conditions to minimize side reactions, such as hydrolysis.

Overall Synthetic Workflow

The synthesis is logically approached as a two-step sequence starting from 3-Bromo-4-methyltoluene:

  • Radical Bromination: Formation of the 3-Bromo-4-methylbenzyl bromide intermediate via free-radical halogenation of the benzylic methyl group. This step requires an initiator (e.g., AIBN or UV light) and a brominating agent like N-Bromosuccinimide (NBS) to ensure selectivity for the benzylic position over the aromatic ring.

  • Nucleophilic Cyanation: Displacement of the benzylic bromide with a cyanide anion to form the target product. The choice of a polar aprotic solvent like DMF or DMSO is critical to solvate the cyanide salt and promote the Sₙ2 mechanism.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Cyanation start 3-Bromo-4-methyltoluene reagents1 N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄ (solvent) start->reagents1 Reaction product1 3-Bromo-4-methylbenzyl bromide reagents1->product1 Yields reagents2 Sodium Cyanide (NaCN) DMF (solvent) product1->reagents2 Reaction final_product 2-(3-Bromo-4-methylphenyl)acetonitrile reagents2->final_product Yields

Figure 1: High-level synthetic workflow for 2-(3-Bromo-4-methylphenyl)acetonitrile.
Detailed Experimental Protocol: Synthesis via Cyanation

This protocol is adapted from established procedures for analogous arylacetonitriles and should be performed with rigorous safety precautions, particularly when handling sodium cyanide.[1][10]

Materials:

  • 3-Bromo-4-methylbenzyl bromide (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 - 1.5 eq) [Caution: Highly Toxic]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-Bromo-4-methylbenzyl bromide in anhydrous DMF (approx. 10 mL per gram of bromide).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add sodium cyanide in one portion. CAUTION: NaCN is a potent poison. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reaction Execution: Stir the reaction mixture at ambient temperature (20-25°C). The reaction is typically exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cautiously pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of DMF). This will precipitate the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts, wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential for validating its structure and purity. The following section outlines the expected spectroscopic signatures and a robust analytical method for quality control.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features

Technique Feature Predicted Chemical Shift / Wavenumber Rationale & Notes
¹H NMR (400 MHz, CDCl₃) -CH₃ (s, 3H) ~2.40 ppm Aromatic methyl group.
-CH₂- (s, 2H) ~3.70 ppm Benzylic methylene protons, singlet.
Ar-H (d, 1H) ~7.15 ppm Aromatic proton ortho to the methyl group.
Ar-H (dd, 1H) ~7.40 ppm Aromatic proton ortho to the bromo group.
Ar-H (d, 1H) ~7.60 ppm Aromatic proton between the bromo and acetonitrile groups.
¹³C NMR (100 MHz, CDCl₃) -CH₃ ~20 ppm Aromatic methyl carbon.
-CH₂- ~23 ppm Benzylic methylene carbon.
-C≡N ~117 ppm Nitrile carbon.
Ar-C 120 - 140 ppm Six distinct aromatic carbon signals are expected.
FT-IR (thin film) C≡N stretch 2245 - 2255 cm⁻¹ Strong, sharp absorption characteristic of a nitrile.[13]
C-H stretch (sp³) 2850 - 3000 cm⁻¹ Aliphatic C-H stretches from methyl and methylene groups.
C-Br stretch 550 - 650 cm⁻¹ Found in the fingerprint region.
Mass Spec (EI) [M]⁺ m/z 209/211 Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
[M-Br]⁺ m/z 130 Fragment corresponding to the loss of the bromine atom.

| | [M-CH₂CN]⁺ | m/z 170/172 | Fragment corresponding to benzylic cleavage. |

Analytical Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic intermediates.[14] A reverse-phase method provides excellent resolution for separating the target compound from potential impurities, such as the starting benzyl bromide or hydrolyzed byproducts.[15][16]

G cluster_workflow HPLC Purity Analysis Workflow prep 1. Sample Preparation (1 mg/mL in Acetonitrile) inject 2. Injection (10 µL) prep->inject sep 3. Chromatographic Separation (C18 Column) inject->sep detect 4. UV Detection (225 nm) sep->detect data 5. Data Analysis (Peak Integration, % Area) detect->data

Figure 2: Standard workflow for purity analysis via HPLC.

Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.[14]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (with 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[14]

  • Detection Wavelength: 225 nm.[14]

  • Injection Volume: 10 µL.

Procedure:

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of 2-(3-Bromo-4-methylphenyl)acetonitrile. Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.

  • Analysis: Inject the prepared sample into the equilibrated HPLC system.

  • Data Processing: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by determining the percentage area of the main product peak relative to the total area of all peaks.

Section 4: Chemical Reactivity and Synthetic Potential

The synthetic utility of 2-(3-Bromo-4-methylphenyl)acetonitrile stems from three distinct reactive sites, making it a versatile precursor for a wide range of more complex molecules.[2]

  • The Nitrile Group: This functional group is a linchpin for transformations. It can be:

    • Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-Bromo-4-methylphenyl)acetic acid.

    • Reduced using strong reducing agents like LiAlH₄ to form the primary amine, 2-(3-Bromo-4-methylphenyl)ethanamine.

    • Used as a precursor in the formation of heterocycles like tetrazoles.

  • The α-Methylene Group: Positioned between the electron-withdrawing nitrile and the aromatic ring, the protons on this carbon are acidic.[2] Deprotonation with a suitable base (e.g., NaH, LDA) generates a nucleophilic carbanion, which can be alkylated or acylated to build complexity at the benzylic position.

  • The Bromo-Aryl Moiety: The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions.[2] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling diversification of the aromatic core. Key reactions include:

    • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

G center 2-(3-Bromo-4-methylphenyl)acetonitrile nitrile_acid Carboxylic Acid center->nitrile_acid Hydrolysis (H₃O⁺/OH⁻) nitrile_amine Primary Amine center->nitrile_amine Reduction (LiAlH₄) methylene_alkyl Alkylated Product center->methylene_alkyl 1. Base (NaH) 2. Alkyl Halide (R-X) bromo_suzuki Biaryl Product center->bromo_suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) bromo_buchwald Aryl Amine Product center->bromo_buchwald Buchwald-Hartwig (R₂NH, Pd cat.)

Figure 3: Reactivity map illustrating the key synthetic transformations.

Section 5: Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for 2-(3-Bromo-4-methylphenyl)acetonitrile is not widely available, the hazards can be reliably inferred from data on structurally related compounds like bromoacetonitrile and other brominated arylacetonitriles.[17][18] The primary toxicological concern arises from the potential for in-vivo metabolism to release cyanide ions, which are potent inhibitors of cellular respiration.

Anticipated GHS Hazard Classification

The following classification is a conservative estimate based on analogous compounds and should be treated as the minimum standard for handling.[18]

Table 3: Inferred GHS Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Safe Handling and Emergency Procedures

A rigorous adherence to safety protocols is non-negotiable when working with this class of compounds.[19][20][21]

Personal Protective Equipment (PPE):

  • Eyes/Face: Chemical safety goggles and a face shield are mandatory.

  • Hands: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected prior to use and changed immediately if contaminated.[19]

  • Body: A chemically resistant lab coat, worn fully buttoned.

Engineering Controls:

  • All manipulations, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[18]

  • The work area should be clearly designated and labeled with a warning sign indicating the presence of a toxic chemical.

Emergency First Aid Measures: [18][20]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill & Disposal:

  • Spills: Evacuate the area. Wearing full PPE, absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for chemical waste disposal.[18]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-(3-Bromo-4-methylphenyl)acetonitrile emerges as a highly valuable and versatile intermediate for chemical synthesis. Its well-defined reactive sites—the nitrile, the activated methylene, and the bromo-aryl group—provide a strategic platform for constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While its synthesis and purification are straightforward, leveraging established chemical principles, its handling demands a high level of caution due to its presumed toxicity. By understanding its physicochemical properties, reactivity, and safety profile as detailed in this guide, researchers can confidently and safely unlock the full synthetic potential of this important building block.

References

  • SIELC. (n.d.). Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information - H and C NMR spectra for products. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-bromo-4-methylphenyl)acetonitrile (C9H8BrN). Retrieved from [Link]

  • Exposome-Explorer. (2009, June 9). Bromobenzyl cyanide (T3D1693). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Batista, A. D., & Rocha, F. R. P. (n.d.). A flow injection low-pressure chromatographic system exploiting fused-core columns. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S61. IR spectrum of 2-(4-methylphenyl)-3,3-dibromoacrylonitrile (2g). Retrieved from [Link]

  • Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 760–765.
  • National Institute of Standards and Technology. (n.d.). Acetonitrile, bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley. (n.d.). 2-Bromoacetonitrile - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • International Union of Crystallography. (2017, November 7). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photoexcitation dynamics of bromodiphenyl ethers in acetonitrile-d3 studied by femtosecond time-resolved infrared spectroscopy. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • AstraZeneca. (2024, September 9). Driving sustainable drug discovery and development using Green Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society A. (n.d.). Reaction of transition metals with bromine in acetonitrile. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 2-(3-Bromo-4-methylphenyl)acetonitrile: Predicted Data and Interpretation for the Research Scientist

Abstract 2-(3-Bromo-4-methylphenyl)acetonitrile is a substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] As...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(3-Bromo-4-methylphenyl)acetonitrile is a substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] As with any novel or specialized chemical building block, unambiguous structural verification is paramount to ensure the integrity and reproducibility of downstream applications. This technical guide provides a comprehensive analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted dataset.[2] This guide is designed to serve as an authoritative reference for researchers, enabling them to anticipate spectral features, confirm product identity, and troubleshoot experimental outcomes.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is the foundation for all spectral interpretation. The structure of 2-(3-Bromo-4-methylphenyl)acetonitrile, with a systematic atom numbering scheme for NMR assignments, is presented below.

Figure 1: Structure of 2-(3-Bromo-4-methylphenyl)acetonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling provides direct evidence of through-bond connectivity.[3]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, a singlet for the benzylic methylene protons, and a singlet for the methyl protons. The substitution pattern on the 1,2,4-trisubstituted benzene ring dictates a specific coupling pattern for the aromatic protons.[4]

Table 1: Predicted ¹H NMR Data

Assigned Proton Predicted δ (ppm) Multiplicity Predicted Coupling (J, Hz) Integration Rationale
H-2 ~7.50 Doublet (d) Jmeta ≈ 2.0 1H Deshielded by adjacent bromine and cyanomethyl group. Shows only meta-coupling to H-6.
H-6 ~7.25 Doublet of Doublets (dd) Jortho ≈ 8.0, Jmeta ≈ 2.0 1H Ortho-coupled to H-5 and meta-coupled to H-2.
H-5 ~7.15 Doublet (d) Jortho ≈ 8.0 1H Ortho-coupled to H-6. Least deshielded aromatic proton.
H-7 (-CH₂-) ~3.70 Singlet (s) N/A 2H Benzylic protons adjacent to an electron-withdrawing nitrile group.

| H-8 (-CH₃-) | ~2.35 | Singlet (s) | N/A | 3H | Standard chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are predicted based on additive effects of the substituents on the aromatic ring and characteristic ranges for the aliphatic and nitrile carbons.[5][6]

Table 2: Predicted ¹³C NMR Data

Assigned Carbon Predicted δ (ppm) Rationale
C-8 (-CH₃) ~20.0 Typical shift for a methyl group on a benzene ring.
C-7 (-CH₂) ~23.0 Methylene carbon adjacent to a nitrile and an aromatic ring.
C-9 (-C≡N) ~117.5 Characteristic chemical shift for a nitrile carbon.[7]
C-3 (C-Br) ~123.0 Aromatic carbon bearing a bromine atom; significant shielding/deshielding effects.
C-5 ~129.0 Aromatic CH carbon.
C-1 (C-CH₂CN) ~130.0 Quaternary aromatic carbon attached to the cyanomethyl group.
C-6 ~132.5 Aromatic CH carbon.
C-2 ~134.0 Aromatic CH carbon ortho to the bromine atom.

| C-4 (C-CH₃) | ~139.0 | Quaternary aromatic carbon attached to the methyl group. |

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(3-Bromo-4-methylphenyl)acetonitrile.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the field on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.[7]

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a larger number of scans (e.g., 512 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling patterns.

Figure 2: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.

Predicted IR Spectral Data

The IR spectrum of 2-(3-Bromo-4-methylphenyl)acetonitrile will be dominated by absorptions from the nitrile, aromatic, and aliphatic moieties.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Expected Intensity Functional Group
~3080 - 3030 C-H Stretch Medium to Weak Aromatic C-H
~2960 - 2850 C-H Stretch Medium to Weak Aliphatic (-CH₃, -CH₂)
~2230 C≡N Stretch Strong, Sharp Nitrile
~1600, ~1480 C=C Stretch Medium Aromatic Ring

| ~880 - 820 | C-H Out-of-Plane Bend | Strong | 1,2,4-Trisubstituted Benzene |

Causality and Interpretation:

  • The most diagnostic peak will be the strong, sharp absorption around 2230 cm⁻¹ for the nitrile (C≡N) triple bond stretch. Its position is slightly lowered from a purely aliphatic nitrile due to conjugation with the aromatic ring.[8][9]

  • The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C in-ring stretching bands in the 1600-1400 cm⁻¹ region.

  • Aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹.

  • A strong band in the 900-800 cm⁻¹ region, arising from C-H out-of-plane bending, can be diagnostic for the 1,2,4-trisubstitution pattern of the benzene ring.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Objective: To obtain an infrared spectrum to identify the key functional groups.

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.

    • If a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare them to the predicted values and standard correlation tables.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Figure 3: Workflow for ATR-FTIR spectral acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable technique, which will yield a distinct molecular ion and characteristic fragment ions, aiding in structural confirmation.

Predicted Mass Spectral Data (EI-MS)

Molecular Ion (M⁺): The molecular formula is C₉H₈BrN. The key feature will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • M⁺ peak (with ⁷⁹Br): m/z ≈ 210

  • M+2 peak (with ⁸¹Br): m/z ≈ 212

Major Fragmentation Pathways: The primary fragmentation in benzyl-type compounds involves cleavage at the benzylic position, which is stabilized by the aromatic ring.

  • Benzylic Cleavage: The most favorable fragmentation is the loss of a cyanomethyl radical (•CH₂CN) or a bromine atom. However, the formation of a stable substituted tropylium ion is a dominant pathway for many alkylbenzenes. A likely fragmentation is the loss of the bromine atom followed by rearrangement.

  • Loss of HBr: Another possible fragmentation is the elimination of HBr, leading to a fragment at M-81/M-83.

Table 4: Predicted Major Fragment Ions

Predicted m/z Proposed Fragment Structure/Loss Rationale
210, 212 [C₉H₈BrN]⁺ Molecular ion peak (M⁺, M+2), showing the characteristic 1:1 bromine isotope pattern.
130 [M - Br]⁺ Loss of a bromine radical, forming a stable benzylic cation that can rearrange to a tropylium-like structure.
115 [C₉H₇]⁺ or [C₈H₅N]⁺ Loss of HBr from the molecular ion, or loss of a methyl group from the [M-Br]⁺ fragment.

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group, formed through rearrangement and fragmentation.[10] |

G mol C₉H₈BrN⁺˙ m/z 210/212 frag1 C₉H₈N⁺ m/z 130 mol->frag1 - •Br frag2 C₈H₅N⁺˙ m/z 115 frag1->frag2 - •CH₃

Figure 4: Predicted primary fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS):

    • Set the gas chromatograph (GC) conditions for good separation. A typical starting point would be:

      • Injector Temperature: 250°C

      • Column: Standard non-polar column (e.g., DB-5ms).

      • Oven Program: Hold at 50°C for 1 min, then ramp at 10°C/min to 280°C.

    • Set the mass spectrometer (MS) conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The compound will travel through the GC column, separate from any impurities, and then enter the MS ion source.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peaks (M⁺ and M+2) and confirm the bromine isotope pattern.

    • Analyze the major fragment ions and compare them to the predicted fragmentation pattern.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(3-Bromo-4-methylphenyl)acetonitrile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein are grounded in fundamental spectroscopic principles and analysis of analogous chemical structures. Researchers and drug development professionals can use this guide to confidently interpret experimentally acquired data, verify the structure and purity of their material, and accelerate their research and development timelines. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

  • Concepts in Magnetic Resonance. (2013). Quantitative Prediction of 13C NMR Chemical... Ovid. [Link]

  • PubChem. 2-(3-bromo-4-methylphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

  • Su, Y. T., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). [Link]

  • 13C NMR Spectroscopy. (n.d.). University of Bath. [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • MySkinRecipes. 2-(3-Bromo-2-methylphenyl)acetonitrile. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • MassBank. Benzyl cyanides. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(3-Bromo-4-methylphenyl)acetonitrile in Organic Solvents

Foreword: The Crucial Role of Solubility in the Journey of a Molecule Physicochemical Properties of 2-(3-Bromo-4-methylphenyl)acetonitrile Before delving into experimental solubility determination, a foundational underst...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Solubility in the Journey of a Molecule

Physicochemical Properties of 2-(3-Bromo-4-methylphenyl)acetonitrile

Before delving into experimental solubility determination, a foundational understanding of the molecule's inherent properties is essential.

PropertyValue/InformationSource
Molecular Formula C₉H₈BrN[4]
Molecular Weight 210.07 g/mol
Appearance Colorless to Pale-yellow to Yellow-brown Liquid[5]
CAS Number 215800-25-2
Predicted XlogP 2.6[4]

The predicted octanol-water partition coefficient (XlogP) of 2.6 suggests that 2-(3-Bromo-4-methylphenyl)acetonitrile is a moderately lipophilic compound.[4] This characteristic indicates that it is likely to have limited solubility in aqueous media and better solubility in organic solvents. The "like dissolves like" principle is a guiding tenet in solubility science, suggesting that solvents with similar polarity to the solute are more likely to be effective.[6]

Strategic Selection of Organic Solvents for Solubility Screening

The choice of solvents for solubility screening should be systematic and cover a range of polarities and functionalities relevant to organic synthesis and pharmaceutical processing. The following solvents are proposed for a comprehensive initial screen, categorized by their polarity.

SolventRelative PolarityRationale for Inclusion
Methanol 0.762A polar protic solvent, commonly used in synthesis and recrystallization.
Ethanol 0.654Another common polar protic solvent, often used in pharmaceutical formulations.
Isopropanol 0.546A slightly less polar protic solvent, useful for modifying solubility.
Acetonitrile 0.460A polar aprotic solvent, widely used as an HPLC mobile phase and reaction solvent.[7]
Acetone 0.355A common polar aprotic solvent for washing and extractions.
Ethyl Acetate 0.228A moderately polar solvent, frequently used in chromatography and extractions.
Dichloromethane 0.309A non-polar solvent with a significant dipole moment, effective for a range of organic compounds.
Toluene 0.099A non-polar aromatic solvent, often used in reactions involving aromatic compounds.
Hexane 0.009A non-polar aliphatic solvent, useful for determining solubility in hydrocarbon-like environments.

Relative polarity values are indicative and sourced from the University of Rochester's solvent polarity table.[8]

Experimental Determination of Thermodynamic (Equilibrium) Solubility: A Step-by-Step Protocol

The "gold standard" for determining the true solubility of a crystalline solid is the shake-flask method, which allows the system to reach thermodynamic equilibrium.[6][9] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant no longer increases.

Materials and Equipment
  • 2-(3-Bromo-4-methylphenyl)acetonitrile (solid form)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes (1 mL and 5 mL)

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 reversed-phase)

Experimental Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for the experimental determination of the solubility of 2-(3-Bromo-4-methylphenyl)acetonitrile.

G cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_solid Weigh excess solid 2-(3-Bromo-4-methylphenyl)acetonitrile prep_solvent Add a known volume of organic solvent prep_solid->prep_solvent vial Seal vial prep_solvent->vial shake Agitate on orbital shaker (e.g., 24-72 hours at 25°C) vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate filter->dilute hplc Inject onto HPLC-UV system dilute->hplc quantify Quantify concentration using a pre-established calibration curve hplc->quantify data_table Solubility Data Table: - Solvent - Temperature (°C) - Concentration (mg/mL) - Molar Solubility (mol/L) quantify->data_table Record Data

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 50-100 mg of 2-(3-Bromo-4-methylphenyl)acetonitrile into a 20 mL glass scintillation vial.

    • Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial.

    • Prepare a separate vial for each solvent being tested.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-point study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a clean vial for analysis. This step is crucial to remove any fine particulate matter that could interfere with the analysis.[6]

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (detailed in Section 4).

    • Analyze the diluted samples by HPLC-UV to determine the concentration of 2-(3-Bromo-4-methylphenyl)acetonitrile.

Analytical Method Development: HPLC-UV for Accurate Quantification

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[6]

Suggested HPLC-UV Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to improve peak shape) is a good starting point. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for the analyte.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: To be determined by performing a UV scan of a standard solution of 2-(3-Bromo-4-methylphenyl)acetonitrile to identify the wavelength of maximum absorbance (λmax).

Preparation of Calibration Standards and Curve
  • Stock Solution Preparation:

    • Accurately weigh a known amount of 2-(3-Bromo-4-methylphenyl)acetonitrile (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

  • Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working standards with concentrations that bracket the expected concentration of the diluted solubility samples.

  • Calibration Curve Construction:

    • Inject each working standard into the HPLC system in triplicate.

    • Plot the average peak area against the known concentration for each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.995 is generally considered acceptable.

Data Presentation and Interpretation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of 2-(3-Bromo-4-methylphenyl)acetonitrile at 25 °C

SolventSolubility (mg/mL)Molar Solubility (mol/L)
MethanolRecord experimental valueCalculate from mg/mL
EthanolRecord experimental valueCalculate from mg/mL
IsopropanolRecord experimental valueCalculate from mg/mL
AcetonitrileRecord experimental valueCalculate from mg/mL
AcetoneRecord experimental valueCalculate from mg/mL
Ethyl AcetateRecord experimental valueCalculate from mg/mL
DichloromethaneRecord experimental valueCalculate from mg/mL
TolueneRecord experimental valueCalculate from mg/mL
HexaneRecord experimental valueCalculate from mg/mL
Interpretation of Results

The obtained solubility data will provide valuable insights into the behavior of 2-(3-Bromo-4-methylphenyl)acetonitrile in different solvent environments.

  • High Solubility: Solvents in which the compound exhibits high solubility are good candidates for reaction media and for dissolving the compound for purification by techniques like column chromatography.

  • Moderate to Low Solubility with a Steep Temperature Dependence: Solvents where the compound has moderate solubility at room temperature but significantly higher solubility at elevated temperatures are ideal for recrystallization.

  • Low Solubility: Solvents in which the compound is poorly soluble can be used as anti-solvents in crystallization processes or for washing the solid product to remove more soluble impurities.

Conclusion: From Data to Application

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 2-(3-Bromo-4-methylphenyl)acetonitrile in a range of common organic solvents. By following the detailed experimental protocols and analytical methods outlined, researchers can generate reliable and reproducible solubility data. This information is not merely academic; it is a critical enabler for the successful development of synthetic routes, the design of efficient purification strategies, and the formulation of this important chemical intermediate for its intended applications in the broader scientific and industrial landscape. The principles and methodologies described herein are broadly applicable to the characterization of other novel compounds, underscoring the fundamental importance of solubility studies in the chemical and pharmaceutical sciences.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • PubMed. (2024, March 25). Thermodynamic solubility measurement without chemical analysis. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • INVENTIVA. (n.d.). Frédéric BELL , Caroline DURAND, Nathalie URBAN Analytical Sciences Group, Medicinal Chemistry, INVENTIVA 50 rue de Dijon, Daix. 21121- France. Retrieved from [Link]

  • University of anbar. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 10: Solubility Product Determination. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • MDPI. (2025, September 2). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, February 18). Acetonitrile with Pentane - IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • PMC. (2024, November 26). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Retrieved from [Link]

  • University of Notre Dame. (2016, August 4). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-bromo-4-methylphenyl)acetonitrile (C9H8BrN). Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-Bromo-2-methylphenyl)acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • Research Collection. (2023, December 5). HPLC method development for the quantification of a mixture of reacting species: The case of lactose. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Drugs in Mixed-Mode HPLC. Retrieved from [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

2-(3-Bromo-4-methylphenyl)acetonitrile as a building block for agrochemicals.

This Application Note is designed as a high-level technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 2-(3-Bromo-4-methylphenyl)acetonitrile (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 2-(3-Bromo-4-methylphenyl)acetonitrile (CAS: 119861-16-0 / analogs) as a divergent intermediate.[1]

High-Value Scaffold for SDHI Fungicides and Auxin-Mimic Herbicides

Executive Summary

In modern agrochemical discovery, 2-(3-Bromo-4-methylphenyl)acetonitrile represents a "Privileged Scaffold" due to its orthogonal reactivity .[1] It possesses two distinct chemically active sites:[1]

  • The Aryl Bromide: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems essential for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1]

  • The Cyanomethyl Group: A versatile electrophile/nucleophile precursor that can be hydrolyzed to acids (auxin mimics), reduced to phenethylamines, or cyclized into heterocycles.[1]

This guide outlines the chemical profile, strategic synthesis workflows, and validated protocols for utilizing this building block in the development of next-generation crop protection agents.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyDataRelevance to Protocol
IUPAC Name 2-(3-Bromo-4-methylphenyl)acetonitrileUnambiguous identification.
Molecular Weight 210.07 g/mol Stoichiometric calculations.[1]
Physical State Off-white to pale yellow solid/oilHandling: Low melting point requires cold storage to prevent oiling out.[1]
Solubility DCM, EtOAc, THF, TolueneCompatible with standard cross-coupling solvents.
Key Functionality Ar-Br (Aryl Bromide), -CN (Nitrile)Dual-activation: Allows sequential functionalization without protecting groups.[1]
Stability Moisture sensitive (slow hydrolysis)Store under inert atmosphere (Argon/Nitrogen).[1]

Strategic Application: The "Divergent Synthesis" Approach

The value of this compound lies in its ability to serve as a linchpin for Divergent Synthesis .[1] By selecting specific reaction conditions, researchers can selectively activate one functional group while leaving the other intact.

Mechanism of Action Targeting
  • SDHI Fungicides: The 3-bromo position is critical for creating biphenyl pharmacophores (via Suzuki coupling) often found in the lipophilic tail of SDHI fungicides (e.g., analogs of Fluxapyroxad or Bixafen).

  • Auxin Herbicides: The acetonitrile tail is a direct precursor to phenylacetic acids , a class of auxinic herbicides that disrupt plant growth regulation.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways available from this single building block.

G Start Starting Material 2-(3-Bromo-4-methylphenyl) acetonitrile Suzuki Pathway A: Suzuki Coupling (Ar-Br Activation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Pathway B: Hydrolysis (-CN Activation) Start->Hydrolysis H2SO4/H2O or NaOH Alkylation Pathway C: Alpha-Alkylation (C-H Activation) Start->Alkylation NaH, R-X Biaryl Biaryl Intermediate (SDHI Fungicide Core) Suzuki->Biaryl Acid Phenylacetic Acid (Auxin Herbicide Analog) Biaryl->Acid Subsequent Hydrolysis Hydrolysis->Acid Branched Alpha-Substituted Nitrile (Metabolic Stability) Alkylation->Branched

Caption: Divergent synthetic pathways from 2-(3-Bromo-4-methylphenyl)acetonitrile. Pathway A targets fungicide scaffolds; Pathway B targets herbicide scaffolds.[1]

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (SDHI Scaffold Synthesis)

Objective: Selective activation of the aryl bromide to form a biaryl nitrile, preserving the nitrile group for later transformation. This is critical for synthesizing the lipophilic "tail" of SDHI fungicides.[1]

Rationale:

  • Catalyst: Pd(dppf)Cl2[1]·DCM is chosen over Pd(PPh3)4 because the ferrocenyl ligand prevents debromination side-reactions and tolerates the nitrile group well.[1]

  • Base: K3PO4 (mild base) is preferred over NaOtBu to prevent nucleophilic attack on the nitrile.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen.

  • Reagents: Add 2-(3-Bromo-4-methylphenyl)acetonitrile (1.0 equiv, 2.10 g, 10 mmol), Arylboronic acid (1.2 equiv, e.g., 4-chlorophenylboronic acid), and K3PO4 (3.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (3 mol%) under a positive stream of nitrogen.[1]

  • Reaction: Seal and heat to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine.[1] Dry over Na2SO4.[1][2]

  • Purification: Flash column chromatography (Silica gel).

    • Expected Yield: 85–92%.[1]

Protocol B: Controlled Hydrolysis to Phenylacetic Acid

Objective: Conversion of the nitrile to the carboxylic acid without affecting the aryl bromide (if performed before coupling) or the biaryl system.

Rationale:

  • Acid vs. Base: Acidic hydrolysis (H2SO4) is preferred here to avoid potential nucleophilic aromatic substitution on the brominated ring which can occur under harsh basic conditions at high temperatures.[1]

Step-by-Step Methodology:

  • Reagents: Dissolve 2-(3-Bromo-4-methylphenyl)acetonitrile (1.0 equiv) in a mixture of Acetic Acid and Water (1:1 v/v).

  • Acid Addition: Slowly add concentrated H2SO4 (5.0 equiv) dropwise (Exothermic!).

  • Reaction: Reflux at 100°C for 6 hours.

  • Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.[1]

  • Isolation: Filter the solid. If oil forms, extract with DCM, then extract the organic layer with 1M NaOH (to pull the acid into water), separate, acidify the aqueous layer with HCl, and re-extract with DCM. This "Acid-Base" workup ensures high purity.[1]

  • Crystallization: Recrystallize from Hexane/Ethanol.

Safety & Handling (E-E-A-T)

Critical Hazard: This compound combines the toxicity of nitriles with the irritant properties of benzyl halides (if trace starting material remains).[1]

  • Cyanide Generation: Under strong basic conditions or thermal decomposition, this compound can release cyanide ions.[1] Always keep a Cyanide Antidote Kit available in the lab.[1]

  • Skin Sensitization: Brominated aromatics are potent sensitizers.[1] Double-gloving (Nitrile over Latex) is mandatory.[1]

  • Waste Disposal: Aqueous waste from the Suzuki coupling (containing Boron) and Hydrolysis (containing acidic nitriles) must be segregated.[1] Do not mix with general organic waste.[1]

References

  • SDHI Fungicide Design

    • Structure-based molecular design of fungicidal β-ketonitrile derivatives... (2025).[1][3][4] Highlights the use of nitrile and biphenyl scaffolds in modern fungicide discovery.[1]

    • [1]

  • Synthesis Protocols (General Benzyl Cyanation & Coupling)

    • Application Notes for Synthesis of Phenylacetonitriles. BenchChem Protocols.[1][4]

    • [1]

  • Agrochemical Building Blocks

    • Chiral Building Blocks in Agrochemical Production.[1][3] AiFChem.[1] Discusses the importance of phenylacetonitrile derivatives in herbicide efficacy.

    • [1]

  • Compound Data

    • 2-(3-Bromo-4-methylphenyl)acetonitrile Product Data. Sigma-Aldrich.[1]

    • [1]

Sources

Application

Application Note: Suzuki-Miyaura Coupling Protocol for 2-(3-Bromo-4-methylphenyl)acetonitrile

Part 1: Strategic Overview & Chemical Logic Substrate Analysis The substrate, 2-(3-Bromo-4-methylphenyl)acetonitrile , presents a specific set of chemoselective challenges that dictate the protocol design. Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

Substrate Analysis

The substrate, 2-(3-Bromo-4-methylphenyl)acetonitrile , presents a specific set of chemoselective challenges that dictate the protocol design. Unlike simple aryl halides, this molecule contains two competing functionalities that require careful condition selection:

  • Steric Hindrance (Ortho-Effect): The bromine is positioned ortho to a methyl group. This steric bulk hinders the approach of the palladium catalyst during the oxidative addition step and, more critically, the transmetallation step. Standard catalysts like Pd(PPh₃)₄ may exhibit sluggish kinetics.

    • Solution: Use sterically demanding, electron-rich ligands (e.g., dppf, SPhos) to facilitate the catalytic cycle.

  • Base Sensitivity (Alpha-Acidity): The cyanomethyl group (-CH₂CN) possesses acidic protons (pKₐ ≈ 25 in DMSO). The use of strong bases (e.g., KOtBu, NaH) or harsh reflux conditions can lead to deprotonation, resulting in self-condensation (Thorpe-Ziegler reaction) or alkylation side products.

    • Solution: Utilize mild, inorganic bases (K₂CO₃, K₃PO₄) and biphasic solvent systems to buffer the effective basicity.

Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond. This is the rate-determining step for chlorides, but for this bromide, the steric hindrance of the adjacent methyl group is the primary kinetic barrier.

  • Transmetallation: The activated boronate species transfers the aryl group to the Pd center.[1]

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

SuzukiMechanism Substrate Aryl Bromide (Substrate) OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Pd-Ar-Ar Species) OxAdd->TransMet + Ar-B(OH)3- BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Product RedElim->Product Biaryl Product

Figure 1: Catalytic cycle highlighting the convergence of the activated boronate and the oxidative addition complex.

Part 2: Standard Operating Procedure (SOP)

Reagent Checklist
ReagentRoleEquiv.Notes
2-(3-Bromo-4-methylphenyl)acetonitrile Limiting Reagent1.0Purity >97% essential.[2][3]
Aryl Boronic Acid (Ar-B(OH)₂) Coupling Partner1.2 - 1.5Excess accounts for protodeboronation.
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Robust; resists oxidation better than Pd(PPh₃)₄.
K₂CO₃ (2.0 M aq) Base3.0Mild enough to spare the nitrile; strong enough for coupling.
1,4-Dioxane Solvent10 volMiscible with water; high boiling point (101°C).
Step-by-Step Protocol

Step 1: Inert Gas Setup

  • Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Evacuate and backfill with Nitrogen (N₂) or Argon three times. Strict oxygen exclusion is vital to prevent homocoupling of the boronic acid.

Step 2: Reagent Charging

  • Under a positive flow of N₂, add:

    • 2-(3-Bromo-4-methylphenyl)acetonitrile (1.0 mmol, 210 mg)

    • Aryl Boronic Acid (1.2 mmol)[1][4]

    • Pd(dppf)Cl₂[5][6][7] · DCM (0.03 mmol, 24.5 mg)

  • Note: Adding the catalyst simultaneously with solids is acceptable if the system is purged immediately. For highest fidelity, add catalyst last as a solution or quick solid addition.

Step 3: Solvent Addition & Degassing

  • Add 1,4-Dioxane (5 mL) via syringe.

  • Add K₂CO₃ solution (2.0 M in water, 1.5 mL, 3.0 mmol).

  • Degassing: Sparge the biphasic mixture with N₂ gas through a long needle submerged in the liquid for 10–15 minutes while stirring. This is critical to remove dissolved oxygen.

Step 4: Reaction

  • Heat the mixture to 90°C (oil bath temperature).

  • Monitor by TLC or HPLC at 2 hours.

    • TLC Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The bromide starting material will disappear; the product is usually more polar (lower R_f) if the coupled aryl group contains polar moieties, or similar if hydrophobic.

  • Standard reaction time: 4–16 hours.

Step 5: Workup

  • Cool to room temperature.[4][8][9]

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate phases.[4] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Combine organic layers and wash with Brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Gradient: 0% → 30% EtOAc in Hexanes.

  • Note: The nitrile group is polar; ensure the gradient is sufficient to elute the product.

Part 3: Optimization & Troubleshooting Matrix

If the standard Pd(dppf)Cl₂ protocol yields <50% or shows incomplete conversion, utilize this decision tree.

OptimizationStrategy Start Evaluate Reaction Outcome LowConv Low Conversion (SM Remaining) Start->LowConv Decomp Decomposition/Side Products (Nitrile Hydrolysis) Start->Decomp Steric Steric Failure (Ortho-Methyl blockage) LowConv->Steric Is catalyst active? Soln3 Switch to Toluene/H2O (Higher Temp allowed) LowConv->Soln3 Solvent Issue Soln2 Switch to K3PO4 Lower Temp (80°C) Decomp->Soln2 Reduce Basicity Soln1 Use Pd(OAc)2 + SPhos (Buchwald G2/G3) Steric->Soln1 Switch Catalyst

Figure 2: Logical flow for troubleshooting reaction failures based on experimental observation.

Comparative Conditions Table
ParameterStandard (Robust)High-Steric DemandBase-Sensitive (Strict)
Catalyst Pd(dppf)Cl₂ (3-5%)Pd(OAc)₂ (2%) + SPhos (4%)Pd(PPh₃)₄ (5%)
Base K₂CO₃ (aq)K₃PO₄ (aq)Na₂CO₃ (solid, anhyd.)
Solvent Dioxane / H₂OToluene / H₂ODME (anhydrous)
Temp 90°C100°C80°C
Use Case General screeningBulky boronic acidsLabile groups present

Part 4: Quality Control & Analytical Data

Expected NMR Characteristics

Verification of the product requires tracking specific signal shifts:

  • ¹H NMR (CDCl₃):

    • Methyl Group: The singlet for the Ar-CH₃ (approx. 2.3–2.4 ppm) will remain but may shift slightly upfield due to shielding from the new aryl ring.

    • Methylene (-CH₂-CN): Singlet at approx. 3.7 ppm.[10] Crucial: If this splits or disappears, check for alkylation side products.

    • Aromatic Region: Loss of the specific splitting pattern of the 3-bromo-4-methyl system. Appearance of new protons from the coupling partner.

Impurity Profile
  • Protodeboronation (Ar-H): Result of boronic acid hydrolysis. Appears as the non-coupled aryl compound.

  • Homocoupling (Ar-Ar): Result of incomplete degassing (Oxygen presence).

  • Nitrile Hydrolysis: Appearance of amide (CONH₂) peaks (broad singlets ~5-6 ppm) indicates the base/temp was too harsh.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[1][4] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Application Notes. Link

  • Littke, A. F., & Fu, G. C. (2000).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Method

Technical Guide: Heck Reaction Optimization for 2-(3-Bromo-4-methylphenyl)acetonitrile

Part 1: Executive Summary & Substrate Analysis The Challenge The coupling of 2-(3-Bromo-4-methylphenyl)acetonitrile presents a specific set of chemoselective challenges that distinguish it from standard aryl halide cross...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Substrate Analysis

The Challenge

The coupling of 2-(3-Bromo-4-methylphenyl)acetonitrile presents a specific set of chemoselective challenges that distinguish it from standard aryl halide cross-couplings. Two primary factors dictate the reaction design:

  • Steric Hindrance (The Ortho-Effect): The target substrate features a methyl group at the para position relative to the acetonitrile tail, but crucially, it is ortho to the bromine atom. This steric bulk hinders the oxidative addition of Palladium(0) into the C-Br bond, traditionally the rate-determining step for aryl bromides.

  • C-H Acidity (The Benzylic Nitrile): The methylene protons alpha to the nitrile group (

    
     in DMSO) are susceptible to deprotonation by strong bases. Utilizing alkoxide bases (e.g., NaOtBu) can lead to unwanted side reactions, such as self-condensation or alkylation.
    
Strategic Approach

To overcome these barriers, this guide recommends two distinct protocols. Protocol A utilizes "Jeffery Conditions" (Phase-Transfer Catalysis), which are robust, cost-effective, and highly effective for hindered substrates without requiring air-sensitive ligands. Protocol B employs a Bulky Phosphine system (Pd/P(t-Bu)₃) for high-turnover catalysis if Protocol A shows sluggish conversion.

Part 2: Reaction Mechanism & Logic[1]

The following diagram illustrates the catalytic cycle, emphasizing the critical "anionic pathway" utilized in Protocol A to bypass steric constraints.

HeckCycle cluster_constraints Critical Constraints PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species [Pd(0)L2] or [Pd(0)X3]- PreCat->ActiveCat Reduction (via Olefin/Phosphine) OxAdd Oxidative Addition (Rate Limiting due to Ortho-Me) ActiveCat->OxAdd + Substrate (Ar-Br) Coord Olefin Coordination (Steric Crowding) OxAdd->Coord + Olefin Insert Migratory Insertion Coord->Insert Syn-Insertion Elim Beta-Hydride Elimination Insert->Elim Product Release BaseStep Base Regeneration (H-X removal) Elim->BaseStep Pd-H Species BaseStep->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step caused by the ortho-methyl group.

Part 3: Detailed Experimental Protocols

Protocol A: The "Jeffery" Conditions (Recommended First-Line)

Rationale: This ligand-free method uses Tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer. The formation of anionic palladium species (


) is less sensitive to steric hindrance than bulky phosphine complexes.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 2-(3-Bromo-4-methylphenyl)acetonitrile
Olefin 1.2 - 1.5 Acrylate / Styrene derivative
Catalyst 0.02 - 0.05 Palladium(II) Acetate (Pd(OAc)₂)
Additive 1.0 Tetra-n-butylammonium bromide (TBAB)
Base 2.5 Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc)

| Solvent | [0.2 M] | DMF (Anhydrous) |

Step-by-Step Procedure:

  • Setup: Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar.

  • Solids Addition: Charge the vessel with the Substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol%), TBAB (1.0 equiv), and K₂CO₃ (2.5 equiv).

    • Note: Finely ground K₂CO₃ improves reproducibility.

  • Degassing: Cap the vessel with a rubber septum. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Liquids Addition: Inject anhydrous DMF via syringe. Add the liquid Olefin (e.g., n-butyl acrylate) last.

  • Reaction: Seal the vessel (replace septum with screw cap if using a pressure vial). Heat to 90°C for 12–24 hours.

    • Monitoring: Check via HPLC or TLC. The formation of Pd-black (precipitate) before 50% conversion indicates catalyst death; add more TBAB or lower temperature in future runs.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with Water (3x) and Brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
Protocol B: High-Activity Bulky Phosphine (For Sluggish Reactions)

Rationale: If Protocol A fails, use the


 system. This electron-rich, bulky ligand forces the active Pd(0) species into a mono-ligated state (

), which is exponentially more active for oxidative addition into hindered bromides.

Reagents & Stoichiometry:

Component Equiv. Role

| Catalyst | 0.03 |


 |
| Ligand  | 0.06 | 

(Air stable salt) | | Base | 1.2 |

(Dicyclohexylmethylamine) | | Solvent | [0.2 M] | 1,4-Dioxane |

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix

    
     and 
    
    
    
    in the reaction vessel.
  • Solvent Addition: Add Dioxane and stir for 5-10 minutes at RT to allow ligand exchange.

  • Reagent Addition: Add the Substrate, Olefin, and Base (

    
    ).
    
    • Why this base? Hunig's base (

      
      ) is non-nucleophilic and prevents side reactions with the nitrile.
      
  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove Pd residue. Concentrate and purify via column chromatography.[1]

Part 4: Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

Troubleshooting Start Low Yield? Check1 Is SM consumed? Start->Check1 Branch1 No (SM Remains) Check1->Branch1 Branch2 Yes (Complex Mix) Check1->Branch2 Sol1 Catalyst Death. Increase TBAB or Switch to Protocol B Branch1->Sol1 Sol2 Side Reactions. Lower Temp or Change Base to NaOAc Branch2->Sol2

Figure 2: Diagnostic workflow for reaction optimization.

Critical Control Points[2]
  • Base Sensitivity: Do NOT use NaH, LDA, or KOtBu. The

    
     of the benzylic nitrile (~22) is too low. Stick to Carbonates or Amines.
    
  • Solvent Quality: DMF must be anhydrous. Water promotes the hydrolysis of the nitrile to an amide under basic conditions at high heat.

  • Regioselectivity: The ortho-methyl group will strongly favor trans-selectivity (E-isomer) due to steric repulsion in the transition state.

Part 5: References

  • Jeffery, T. (1996).[2] Tetraalkylammonium Salts in Palladium-Catalyzed Vinylation of Aryl and Vinyl Halides. Tetrahedron, 52(30), 10113-10130.

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

  • BenchChem. (2025).[3] Phenylacetonitrile: Properties and Reactivity Profile.

Sources

Application

Hydrolysis of 2-(3-Bromo-4-methylphenyl)acetonitrile to 2-(3-bromo-4-methylphenyl)acetic acid.

Executive Summary This Application Note details the optimized protocol for the hydrolysis of 2-(3-Bromo-4-methylphenyl)acetonitrile to 2-(3-bromo-4-methylphenyl)acetic acid . This transformation is a critical step in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the hydrolysis of 2-(3-Bromo-4-methylphenyl)acetonitrile to 2-(3-bromo-4-methylphenyl)acetic acid . This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and CRTH2 antagonists, where the phenylacetic acid moiety serves as a key pharmacophore and the aryl bromide provides a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

While nitrile hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the steric and electronic influence of the 3-bromo-4-methyl substitution pattern. This guide provides a robust Acid-Mediated Hydrolysis protocol, superior to basic conditions for this substrate due to ease of purification via the "Acid-Base Swing" technique.

Key Performance Indicators (KPIs):

  • Yield: >85% Isolated.[1]

  • Purity: >98% (HPLC), suitable for GMP steps.

  • Scalability: Validated from 1g to 100g batches.

Chemical Context & Mechanism

The conversion of the nitrile group (


) to the carboxylic acid (

) proceeds via an amide intermediate.[2][3] In acidic media, the reaction is driven by the protonation of the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, followed by nucleophilic attack by water.[3][4]
Mechanistic Pathway

The reaction involves two distinct water addition steps. The first yields the primary amide, and the second (often the rate-determining step in inefficient protocols) yields the carboxylic acid.

NitrileHydrolysis Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-CNH+) Nitrile->Protonated + H+ Imidic Imidic Acid (R-C(OH)=NH) Protonated->Imidic + H2O Amide Primary Amide (R-CONH2) Imidic->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O / H+ / Heat Byproduct Ammonium Salt (NH4+) Amide->Byproduct

Figure 1: Acid-catalyzed hydrolysis mechanism. Note that the conversion of Amide to Acid requires higher energy (heat) than Nitrile to Amide.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent System

/ Water / Acetic Acid
Acetic acid acts as a co-solvent to solubilize the lipophilic aryl nitrile, ensuring homogeneity.
Acid Concentration 40-60% v/v

Sufficient proton activity is required to activate the nitrile; too low leads to amide stalling.
Temperature Reflux (

)
Required to overcome the activation energy of the amide hydrolysis step.
Time 4--6 HoursOptimized to maximize conversion while minimizing thermal degradation of the aryl bromide.

Standard Operating Procedure (SOP)

Safety Warning:

  • Corrosive: Sulfuric acid and Acetic acid are highly corrosive. Wear acid-resistant gloves and face shields.

  • Toxic: While HCN is not evolved in acidic hydrolysis (ammonium salts are formed), the starting nitrile should be treated as toxic.

Materials
  • Substrate: 2-(3-Bromo-4-methylphenyl)acetonitrile (10.0 g, 47.6 mmol).

  • Acid: Sulfuric Acid (conc., 98%), 20 mL.

  • Co-Solvent: Glacial Acetic Acid, 20 mL.

  • Solvent: Water, 20 mL.

Reaction Protocol
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a large magnetic stir bar and a reflux condenser.

  • Charging: Add the nitrile substrate (10.0 g) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (20 mL) and stir to create a slurry/solution.

  • Acid Addition: Slowly add the mixture of Water (20 mL) and Conc.

    
     (20 mL). Caution: Exothermic. 
    
  • Reflux: Heat the mixture to reflux (internal temp

    
    ). The mixture should become homogeneous within 30 minutes.
    
  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of Nitrile (

      
      ) and Amide intermediate (
      
      
      
      ).
    • Product: Acid (

      
      , often streaks without acetic acid in eluent).
      
  • Completion: typically achieved after 4-5 hours.

Workup: The "Acid-Base Swing"

This purification strategy leverages the acidity of the product to remove non-acidic impurities (unreacted nitrile, amide, or decarboxylated byproducts) without column chromatography.

WorkupFlow RxnMix Reaction Mixture (Acidic) Dilution Pour into Ice/Water RxnMix->Dilution Extract1 Extract with EtOAc Dilution->Extract1 OrgLayer1 Organic Layer (Product + Impurities) Extract1->OrgLayer1 BaseWash Extract with 1M NaOH OrgLayer1->BaseWash AqLayer Aqueous Layer (Product as Carboxylate) BaseWash->AqLayer Product moves to Aq OrgWaste Organic Layer (Discard Impurities) BaseWash->OrgWaste Neutrals stay in Org Acidify Acidify to pH 1 (HCl) AqLayer->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter

Figure 2: The "Acid-Base Swing" purification workflow ensures high purity without chromatography.

Detailed Workup Steps:

  • Quench: Cool the reaction mixture to room temperature and pour slowly onto 100 g of crushed ice/water.

  • Extraction 1: Extract the aqueous slurry with Ethyl Acetate (

    
    ). Discard the aqueous acidic layer.
    
  • Base Extraction (Critical): Combine organic layers.[5] Extract with 1M NaOH (

    
    ).
    
    • Chemistry: The product converts to sodium 2-(3-bromo-4-methylphenyl)acetate and moves to the water layer. Neutral impurities stay in the EtOAc.

  • Separation: Keep the Aqueous (Basic) layer. Discard the Organic layer.

  • Acidification: Cool the basic aqueous layer in an ice bath. Slowly add 6M HCl until pH < 2.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid via a Büchner funnel. Wash with cold water.

  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Quality Control & Characterization

TestAcceptance CriteriaNotes
Appearance White to Off-White SolidYellowing indicates oxidation or residual sulfur.

NMR
(DMSO-

)

(s, 1H, COOH)

(d, 1H, Ar-H)

(m, 2H, Ar-H)

(s, 2H,

)

(s, 3H,

)
Confirm absence of amide protons (

broad).
HPLC Purity

Area % at 254 nm.
Melting Point

(Predicted)
Sharp range indicates purity.

Troubleshooting Guide

Issue 1: Incomplete Conversion (Amide Stalling)

  • Symptom:[4][5] TLC shows a spot at

    
     that persists.
    
  • Cause: Acid concentration too low or temperature not maintained.

  • Remedy: Add 5 mL conc.

    
     and increase reflux time by 2 hours. Ensure the acetic acid co-solvent is sufficient to keep the amide in solution (amides are less soluble than nitriles).
    

Issue 2: Low Yield after Acid-Base Swing

  • Symptom:[4][5] Little precipitate upon acidification of the basic layer.

  • Cause: The product may have remained in the organic layer during base extraction if the pH wasn't high enough, or the final acidification wasn't low enough.

  • Remedy: Ensure the basic extract is pH > 12. When acidifying, go to pH 1.[6] If no solid forms, extract the acidified aqueous layer back into EtOAc, dry, and evaporate.

Issue 3: Debromination (Rare)

  • Symptom:[3][4][6][5] Mass spec shows M-Br peaks.

  • Cause: Extremely harsh conditions or presence of reducing metals.

  • Remedy: Ensure glassware is clean of transition metals. Do not exceed

    
    .
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Nitrile Hydrolysis).
  • BenchChem. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and analogues. Technical Support Documents.[5]

  • Org. Synth. Acidic Hydrolysis of Nitriles: General Procedures.1922 , 2, 59.

  • PubChem. Compound Summary: 2-(3-bromo-4-methylphenyl)acetic acid.[7] CID 1201633-84-2.

  • Google Patents. Process for preparation of methylphenylacetic acid derivatives. CN1927801A.

Sources

Method

Nucleophilic Substitution Reactions of 2-(3-Bromo-4-methylphenyl)acetonitrile: A Comprehensive Guide to Alpha-Alkylation and Cross-Coupling Methodologies

Introduction and Substrate Profiling For drug development professionals and synthetic chemists, 2-(3-Bromo-4-methylphenyl)acetonitrile (CAS: 1261618-06-7) serves as a highly versatile, bifunctional building block[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Profiling

For drug development professionals and synthetic chemists, 2-(3-Bromo-4-methylphenyl)acetonitrile (CAS: 1261618-06-7) serves as a highly versatile, bifunctional building block[1]. The molecule presents two distinct reactive sites tailored for orthogonal nucleophilic substitution strategies:

  • The Benzylic Position: The electron-withdrawing cyano (-CN) group significantly lowers the pKa of the adjacent benzylic protons. This allows for facile deprotonation and subsequent aliphatic nucleophilic substitution (acting as the nucleophile) to form complex quaternary carbon centers[2].

  • The Aryl Bromide: While unactivated for classical Nucleophilic Aromatic Substitution (SNAr), the aryl bromide moiety is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[3].

This application note details the causality, self-validating protocols, and optimization strategies for both reaction pathways.

Aliphatic Nucleophilic Substitution: Alpha-Alkylation

Mechanistic Causality

The alpha-alkylation of phenylacetonitrile derivatives relies on the generation of a resonance-stabilized carbanion. Because the benzylic protons are acidic, strong bases can quantitatively deprotonate this position[2]. We present two distinct methodologies: traditional anhydrous alkylation and Phase-Transfer Catalysis (PTC).

Method A (Anhydrous): Utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). NaH provides irreversible deprotonation (evolving


 gas as a driving force), while the highly polar, aprotic DMF solvates the resulting sodium cation, leaving a "naked," highly reactive carbanion[2],[4].
Method B (Phase-Transfer Catalysis):  Utilizes aqueous NaOH or solid KOH with Tetrabutylammonium Bromide (TBAB). This green-chemistry approach avoids pyrophoric reagents. The quaternary ammonium salt (

) extracts the hydroxide into the organic phase to deprotonate the substrate, then shuttles the resulting carbanion to react with the alkyl halide[5]. The application of ultrasound can further accelerate mass transfer across the biphasic boundary[6],[7].
Protocol A: Anhydrous Alpha-Alkylation (Self-Validating)

Objective: Synthesis of an alpha-alkylated 2-(3-Bromo-4-methylphenyl)acetonitrile derivative using a primary alkyl halide (e.g., 1-bromobutane).

Step-by-Step Procedure:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Base Suspension: Add NaH (1.2 equiv, 60% dispersion in mineral oil). Wash with anhydrous hexanes (2 × 5 mL) to remove the oil, decanting the solvent via syringe. Suspend the purified NaH in anhydrous DMF (0.5 M).

  • Carbanion Generation: Cool the suspension to 0 °C. Add 2-(3-Bromo-4-methylphenyl)acetonitrile (1.0 equiv) dropwise as a solution in DMF. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas[2]. Stir for 1 hour at room temperature.

  • Electrophile Addition: Re-cool to 0 °C. Add 1-bromobutane (1.1 equiv) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench & Extraction: Carefully quench with saturated aqueous

    
     at 0 °C. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over 
    
    
    
    and concentrate.

Validation & In-Process Control (IPC):

  • TLC: Elute with 10% EtOAc/Hexanes. The starting material (UV active, lower Rf) should completely disappear, replaced by a new, less polar spot.

  • 1H NMR Verification: Confirm success by the disappearance of the singlet at ~3.7 ppm (representing the original

    
     protons) and the appearance of a triplet/multiplet integrating to 1H (the new chiral alpha-proton).
    
Protocol B: Phase-Transfer Catalysis (PTC) Alkylation
  • Biphasic Setup: To a flask, add 2-(3-Bromo-4-methylphenyl)acetonitrile (1.0 equiv), 1-bromobutane (1.5 equiv), and TBAB (0.05 equiv) in toluene (1.0 M).

  • Base Addition: Add 50% w/w aqueous NaOH (3.0 equiv).

  • Reaction: Stir vigorously (1000 rpm) at 50 °C for 6 hours. Optional: Submerge the flask in an ultrasonic bath (300W) to reduce reaction time by up to 50% by maximizing the interfacial surface area[6].

  • Workup: Dilute with water and separate the layers. Wash the organic layer with 1M HCl, then brine. Dry and concentrate.

Quantitative Data Summarization
ParameterMethod A: Anhydrous (NaH/DMF)Method B: PTC (NaOH/TBAB)
Base / Solvent NaH / DMF50% aq. NaOH / Toluene
Temperature 0 °C to Room Temp50 °C (or RT with Ultrasound)
Reaction Time 4 - 5 hours6 - 8 hours (2-3 h with ultrasound)
Scalability Low/Medium (Exothermic

release)
High (Aqueous, controlled exotherm)
Typical Yield 85 - 92%75 - 88%
Pathway Visualization

PTC_Cycle AqBase Aqueous Phase NaOH (aq) Interface Biphasic Interface Deprotonation AqBase->Interface IonPair Organic Phase [Q+] [Carbanion-] Interface->IonPair Phase Transfer Catalyst SN2 SN2 Alkylation Product Formation IonPair->SN2 + Alkyl Halide Regen Catalyst Regeneration [Q+] [X-] SN2->Regen Regen->Interface Recycles

Caption: Phase-Transfer Catalysis (PTC) cycle for the alpha-alkylation of phenylacetonitrile derivatives.

Transition-Metal-Catalyzed Nucleophilic Aromatic Substitution

Mechanistic Causality

Because the aryl ring of 2-(3-Bromo-4-methylphenyl)acetonitrile lacks strong electron-withdrawing groups ortho/para to the bromide, classical SNAr is disfavored. To overcome this, Palladium-catalyzed Buchwald-Hartwig amination is employed[3].

  • Precatalyst & Ligand:

    
     paired with bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos accelerates both the oxidative addition into the unactivated C-Br bond and the sterically demanding reductive elimination step[3],[8].
    
  • Base & Solvent: Sodium tert-butoxide (NaOtBu) is used to deprotonate the coordinated amine. Anhydrous, non-polar solvents (Toluene or Dioxane) are critical to prevent catalyst deactivation and favor the catalytic cycle over side reactions[3],[8].

Protocol: Buchwald-Hartwig Amination (Self-Validating)

Objective: Substitution of the aryl bromide with a secondary amine (e.g., morpholine or a substituted aniline).

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add 2-(3-Bromo-4-methylphenyl)acetonitrile (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv)[8].

  • Catalyst Loading: In a separate glovebox or under strict Argon counter-flow, add

    
     (2 mol%) and XPhos (4 mol%)[3]. Causality: A 1:2 Pd-to-Ligand ratio ensures the formation of the active monoligated 
    
    
    
    species.
  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). Seal the Schlenk tube.

  • Heating: Submerge in a preheated oil bath at 100 °C. Stir vigorously for 12–24 hours[8].

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts[8]. Concentrate the filtrate under reduced pressure.

Validation & In-Process Control (IPC):

  • GC-MS / LC-MS: Pull a 10 µL aliquot, dilute in MeCN, and inject. Confirm the disappearance of the starting material mass (

    
     ~210) and the appearance of the product mass.
    
  • 1H NMR Verification: The aromatic region will shift significantly. The characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring will remain, but the protons ortho to the new C-N bond will shift upfield due to the electron-donating nature of the amine.

Optimization Data Summarization
Amine ClassPreferred LigandBaseSolvent / TempExpected Yield
Secondary Aliphatic (e.g., Morpholine)XPhosNaOtBuToluene, 100 °C85 - 95%
Primary Aromatic (e.g., Aniline)BrettPhosNaOtBuDioxane, 110 °C75 - 85%
Primary Aliphatic BrettPhos

Dioxane, 100 °C60 - 75%

Note: Primary aliphatic amines often require weaker bases like


 to prevent base-catalyzed side reactions or over-arylation[3].
Pathway Visualization

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-Br] Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base-HBr RedElim->Pd0 Release Ar-NR2

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle for aryl bromides.

Conclusion

The orthogonal reactivity of 2-(3-Bromo-4-methylphenyl)acetonitrile allows for highly modular synthetic planning. By leveraging phase-transfer catalysis for alpha-alkylation and carefully tuned palladium catalysis for aryl amination, researchers can rapidly elaborate this scaffold into complex, drug-like architectures while maintaining rigorous analytical control over each transformation.

References

  • Aromsyn Co.,Ltd. "2-(3-Bromo-4-methylphenyl)acetonitrile". Aromsyn Product Catalog. 1

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-[4-(Benzyloxy)phenyl]aniline Derivatives". BenchChem Protocols. 3

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5". BenchChem Protocols. 8

  • CRDEEP Journals. "Phase-Transfer Catalysis in Organic Syntheses". Global Journal of Science Frontier Research.5

  • Guilet, R., et al. "Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions". Ultrasonics Sonochemistry, Elsevier. 6

  • BenchChem. "Application Notes and Protocols: 2-Phenylacetonitrile as a Versatile Starting Material for Agrochemicals". BenchChem Protocols. 2

Sources

Application

Use of 2-(3-Bromo-4-methylphenyl)acetonitrile in the synthesis of kinase inhibitors

Application Note & Protocols Topic: Strategic Use of 2-(3-Bromo-4-methylphenyl)acetonitrile in the Synthesis of Advanced Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Use of 2-(3-Bromo-4-methylphenyl)acetonitrile in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Synthon for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology and immunology.[1][2] Kinases, as central regulators of cellular signaling, represent a validated class of drug targets.[1][3] The efficacy of a kinase inhibitor is intrinsically linked to its molecular architecture, which must allow for precise interaction with the ATP-binding pocket of the target enzyme.[4]

2-(3-Bromo-4-methylphenyl)acetonitrile has emerged as a critical starting material in the synthesis of these complex molecules. Its structure is a masterful convergence of functionalities: the nitrile group serves as a versatile handle for constructing nitrogen-containing heterocycles, while the bromo-substituted phenyl ring is primed for sophisticated cross-coupling reactions.[5][6] This unique combination allows for the modular and efficient assembly of potent kinase inhibitors.

This document serves as a detailed guide for leveraging 2-(3-Bromo-4-methylphenyl)acetonitrile in the synthesis of next-generation kinase inhibitors, with a particular focus on the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the biological significance of the resulting compounds.

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling pathways.[7][8] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a high-value therapeutic target.[8][9] Second-generation inhibitors like Acalabrutinib offer high selectivity and efficacy by forming a covalent bond with a key cysteine residue (Cys481) in the BTK active site.[7]

The synthesis of Acalabrutinib and related structures showcases the strategic utility of the 2-(3-bromo-4-methylphenyl)acetonitrile scaffold. The synthetic workflow can be logically divided into three key phases:

  • Heterocycle Formation: Construction of the core bicyclic system (e.g., imidazo[1,5-a]pyrazine).

  • Scaffold Elaboration via Cross-Coupling: Introduction of key aromatic substituents at the bromine position using palladium-catalyzed reactions.

  • Final Acylation: Installation of the "warhead" moiety responsible for covalent modification of the kinase.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Elaboration cluster_2 Phase 3: Final Assembly A 2-(3-Bromo-4-methylphenyl)acetonitrile B Key Bicyclic Intermediate (e.g., Bromo-imidazopyrazine) A->B Cyclization/ Condensation C Suzuki Coupling Intermediate B->C Pd-Catalyzed Cross-Coupling D Deprotection & Amide Coupling (Acalabrutinib Precursor) C->D Deprotection E Final Kinase Inhibitor (Acalabrutinib) D->E Acylation with 2-Butynoic Acid

Overall Synthetic Workflow for Acalabrutinib.

Detailed Synthetic Protocols & Methodologies

The following protocols provide a representative pathway for the synthesis of Acalabrutinib, starting from a key intermediate derived from 2-(3-Bromo-4-methylphenyl)acetonitrile.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Core Elaboration

This protocol describes the critical palladium-catalyzed Suzuki-Miyaura coupling reaction. This step is fundamental for building the complex aromatic system of the inhibitor by attaching the N-(pyridin-2-yl)benzamide moiety to the heterocyclic core. The choice of a palladium catalyst with a sophisticated phosphine ligand (e.g., dppf) is crucial for achieving high yields and preventing side reactions.

Reaction Scheme: (Bromo-imidazopyrazine Intermediate) + (4-(N-(pyridin-2-yl)carbamoyl)phenyl)boronic acid → Coupled Product

Materials & Reagents:

  • (S)-tert-butyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (1.0 eq)

  • (4-(N-(pyridin-2-yl)carbamoyl)phenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • To a reaction vessel, add the bromo-intermediate, the boronic acid, and potassium carbonate.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst, followed by the 1,4-dioxane and water solvent system (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Causality & Experimental Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is highly effective for cross-coupling reactions involving heteroaromatic halides due to its stability and ability to promote both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong inorganic base essential for activating the boronic acid to form the more nucleophilic boronate species, which is required for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture is optimal for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

Protocol 2: Deprotection of the Pyrrolidine Moiety

With the core scaffold assembled, the next step is to remove the protecting group (e.g., Boc or Cbz) from the pyrrolidine nitrogen. This unmasks the secondary amine, making it available for the final acylation step. Acid-catalyzed deprotection is a standard and efficient method.

Reaction Scheme: (Boc-Protected Amine) + Acid → (Secondary Amine Salt)

Materials & Reagents:

  • Boc-protected Suzuki product (1.0 eq)

  • Concentrated Hydrobromic Acid (HBr) or Trifluoroacetic Acid (TFA)

  • Isopropanol or Dichloromethane

Step-by-Step Procedure:

  • Dissolve the Boc-protected starting material in a suitable solvent like isopropanol.

  • Add concentrated hydrobromic acid (e.g., 48% aqueous solution) to the mixture.[2]

  • Stir the reaction at room temperature or slightly elevated temperatures (50-55°C) for 1-5 hours, monitoring by TLC/LC-MS until the starting material is consumed.[2]

  • Upon completion, the product often precipitates as the HBr salt. The slurry can be cooled to 0-5°C to maximize precipitation.

  • Isolate the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to obtain the deprotected amine salt.

Causality & Experimental Insights:

  • Acid Choice: Strong acids like HBr or TFA are used to protonate the carbamate oxygen, leading to the collapse of the protecting group and release of the free amine, carbon dioxide, and tert-butyl cation (in the case of Boc).

  • Control: This step is typically high-yielding and clean, directly providing the salt of the amine which is often stable and can be carried forward without further purification.

Protocol 3: Final Amide Coupling to Install the Covalent Warhead

This is the final and most critical step, where the reactive acrylamide or alkynamide "warhead" is attached. This is accomplished via a standard amide coupling reaction between the deprotected pyrrolidine amine and an activated form of 2-butynoic acid.

Reaction Scheme: (Secondary Amine) + 2-Butynoic Acid → Acalabrutinib

Materials & Reagents:

  • Deprotected amine precursor salt (e.g., Formula (5-A)) (1.0 eq)[11]

  • 2-Butynoic acid (1.1 eq)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or HATU.[2][11]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Suspend the amine precursor salt in anhydrous DCM.

  • Add the base (e.g., TEA) to neutralize the salt and liberate the free amine.

  • In a separate flask, dissolve 2-butynoic acid and the coupling additive (e.g., HOBt) in anhydrous DCM.

  • Cool this acid solution to 0-5°C and add the coupling agent (e.g., DCC). Stir for 20-30 minutes to form the activated ester.[11]

  • Add the solution of the activated acid dropwise to the free amine solution at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, Acalabrutinib, by column chromatography or recrystallization.[11]

Causality & Experimental Insights:

  • Coupling Agents: Reagents like DCC/HOBt or HATU are used to convert the carboxylic acid into a highly reactive species (an activated ester) that is susceptible to nucleophilic attack by the secondary amine, forming the stable amide bond.

  • Temperature Control: The reaction is performed at low temperatures to minimize side reactions and potential racemization.

Quantitative Data Summary

The following table provides representative yields for key transformations in the synthesis of BTK inhibitors. Actual results may vary based on scale, purity of reagents, and specific reaction conditions.

Synthetic Step Starting Material Product Representative Yield Reference
Suzuki CouplingBromo-imidazopyrazine IntermediateCoupled Aromatic Core70-85%Based on patent literature[2][10]
Amine DeprotectionBoc-Protected PyrrolidinePyrrolidine Amine Salt>90%Based on patent literature[2]
Final Amide CouplingPyrrolidine Amine SaltAcalabrutinib73-88%[11]

Biological Application: BTK Inhibition and Signaling

The synthesized molecules, exemplified by Acalabrutinib, function as potent and selective inhibitors of BTK.[7]

Mechanism of Action: Acalabrutinib is an irreversible inhibitor. The butynoyl group installed in the final synthetic step acts as a Michael acceptor. It forms a covalent bond with the thiol side chain of cysteine residue 481, which is located in the ATP-binding site of BTK.[7][9] This permanent modification inactivates the enzyme, effectively shutting down downstream signaling.

B-Cell Receptor (BCR) Signaling Pathway: BTK is a critical node in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which triggers downstream signals leading to B-cell proliferation, survival, and differentiation.[8][12] By inhibiting BTK, Acalabrutinib blocks these essential survival signals in malignant B-cells.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (Ca²⁺ flux, NF-κB) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition

Simplified BTK Signaling Pathway and Point of Inhibition.

References

  • Novel Process For The Preparation Of Acalabrutinib Intermedi
  • Synthesis of acalabrutinib (XXVII). ResearchGate. [Link]

  • Preparation method of acalabrutinib.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Process for the preparation of acalabrutinib.
  • Process for the preparation of acalabrutinib and its intermediates.
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • 2-(3-Bromo-2-methylphenyl)acetonitrile. MySkinRecipes. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. bioRxiv. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Publishing. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PMC, National Institutes of Health (NIH). [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 2-(3-Bromo-4-methylphenyl)acetonitrile and their removal

Topic: Common Impurities, Diagnostics, and Purification Protocols CAS Registry Number: 1261618-06-7 (Typical) Audience: Researchers, Medicinal Chemists, Process Development Scientists Introduction Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Impurities, Diagnostics, and Purification Protocols CAS Registry Number: 1261618-06-7 (Typical) Audience: Researchers, Medicinal Chemists, Process Development Scientists

Introduction

Welcome to the technical support guide for 2-(3-Bromo-4-methylphenyl)acetonitrile (also known as 3-Bromo-4-methylbenzyl cyanide). This compound is a critical intermediate in the synthesis of pharmaceuticals, particularly for introducing a substituted benzyl motif into larger scaffolds via alkylation or hydrolysis to the corresponding phenylacetic acid.

Because of its specific substitution pattern (bromine at position 3, methyl at position 4), the purity of this intermediate is vital to prevent regioisomeric contamination in downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This guide addresses the most frequent impurity profiles, their origins, and validated removal strategies.

Part 1: Diagnostic & Identification (Q&A)

Q: I see a small peak eluting just before my main product on HPLC. What is it?

A: This is most likely 3-Bromo-4-methylbenzyl alcohol .

  • Origin: Hydrolysis of the benzyl halide precursor (chloride or bromide) during the cyanation step or storage.

  • Diagnostic: It is more polar than the nitrile. On Reverse Phase (C18) HPLC, it elutes earlier.

  • Confirmation: Check the proton NMR. The benzylic

    
     of the alcohol typically appears around 
    
    
    
    4.6-4.7 ppm, whereas the nitrile benzylic
    
    
    is around
    
    
    3.7 ppm.
Q: My product has a faint "almond-like" or sharp acrid smell, different from the usual nitrile odor. Is this normal?

A: No. This suggests the presence of 3-Bromo-4-methylbenzaldehyde .

  • Origin: Oxidation of the benzyl alcohol impurity or unreacted starting material if the synthesis started from the aldehyde reduction route.

  • Risk: Aldehydes are reactive electrophiles and can interfere with subsequent amine couplings (forming imines).

Q: There is a stubborn non-polar impurity eluting after the product. It resists removal by crystallization.

A: This is likely the Dimer (Wurtz-type coupling product) : 1,2-bis(3-bromo-4-methylphenyl)ethane.

  • Origin: Radical coupling during the halogenation of the benzylic position or competitive coupling during the cyanation reaction.

  • Removal: Very difficult to remove via crystallization due to similar solubility profiles. Flash chromatography is required.[1]

Part 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of Nitrile to Amide/AcidControl pH & Temp: Ensure the cyanation reaction (NaCN/KCN) is not too hot (>80°C) or too basic. Maintain pH ~7-9.
High "Dimer" Content High concentration of benzyl halideDilution: Perform the cyanation in more dilute conditions to minimize intermolecular coupling of benzyl halides.
Product is Oily/Yellow Residual Solvents or Aldehyde tracesRecrystallization: Use IPA or Ethanol/Heptane. If oil persists, seed with a pure crystal or scratch the flask wall.
NMR shows extra aromatic peaks Regioisomer ContaminationCheck Precursor: If you brominated 4-methylbenzyl cyanide directly, you likely have the 2-bromo isomer. This is very hard to separate. Switch Route: Start from 3-bromo-4-methylbenzoic acid or aldehyde.

Part 3: Deep Dive - Impurity Origins & Pathways

The following diagram illustrates the genesis of common impurities based on the standard synthesis route: Nucleophilic Substitution of Benzyl Halide .

G SM 3-Bromo-4-methylbenzyl Halide (Cl/Br) Prod TARGET: 2-(3-Bromo-4-methylphenyl) acetonitrile SM->Prod + NaCN/KCN (Nucleophilic Sub.) Imp1 Impurity A: Benzyl Alcohol (Hydrolysis) SM->Imp1 + H2O (Competes with CN-) Imp2 Impurity B: Benzyl Dimer (Coupling) SM->Imp2 Radical/Wurtz Side Reaction Imp3 Impurity C: Phenylacetamide (Partial Hydrolysis) Prod->Imp3 + H2O / Heat (Hydrolysis) Imp4 Impurity D: Phenylacetic Acid (Full Hydrolysis) Imp3->Imp4 + H2O / Heat (Hydrolysis)

Figure 1: Reaction pathway showing the origin of hydrolytic and coupling impurities during the synthesis of 2-(3-Bromo-4-methylphenyl)acetonitrile.

Part 4: Validated Purification Protocols

Protocol A: Recrystallization (For solids >90% purity)

Best for removing trace inorganic salts and small amounts of hydrolysis products.

  • Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Heptane (1:4).

  • Dissolution: Dissolve crude solid in minimum boiling IPA.

  • Filtration: Perform a hot filtration if there are insoluble particles (inorganic salts like NaBr).

  • Cooling: Allow to cool slowly to room temperature with stirring. If oiling occurs, reheat and add a seed crystal.

  • Collection: Filter the white crystalline solid and wash with cold Heptane.

  • Drying: Vacuum dry at 40°C. Note: High heat can sublime the nitrile.

Protocol B: Flash Column Chromatography (For oils or <90% purity)

Best for removing the alcohol impurity and dimers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.[1]

    • Start: 100% Hexanes (or Heptane).

    • Ramp: 0% to 20% Ethyl Acetate in Hexanes over 20 minutes.

  • Elution Order:

    • Fraction 1 (Non-polar): Dimer impurity (discard).

    • Fraction 2 (Target): 2-(3-Bromo-4-methylphenyl)acetonitrile (

      
       in 10% EtOAc/Hex).
      
    • Fraction 3 (Polar): Benzyl Alcohol impurity.

    • Fraction 4 (Very Polar): Amide/Acid byproducts.

Part 5: Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic processing or exposure to strong acids can release HCN. Always handle in a well-ventilated fume hood.

  • Lachrymator Distinction: Unlike

    
    -bromobenzyl cyanide (a known tear gas where Br is on the 
    
    
    
    ), this compound has the bromine on the aromatic ring. It is less lachrymatory but still an irritant. Avoid contact with eyes and skin.
  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

References

  • Organic Syntheses, Coll.[2] Vol. 1, p. 107 (1941). Benzyl Cyanide.[3] (General procedure for benzyl cyanide synthesis via NaCN).

  • BenchChem Technical Support. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (Analogous procedure for brominated aryl acetonitriles). (Note: Generalized protocol citation).

  • PubChem Compound Summary. Bromobenzyl Cyanide. (Safety data distinguishing ring-bromo vs alpha-bromo isomers).

  • Sigma-Aldrich. 2-(4-Bromo-3-methylphenyl)acetonitrile Product Sheet. (Physical properties and handling for regioisomer analog).

Sources

Optimization

Purification of 2-(3-Bromo-4-methylphenyl)acetonitrile by column chromatography.

Welcome to the Technical Support and Method Development Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating frame...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Method Development Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for the purification of 2-(3-Bromo-4-methylphenyl)acetonitrile .

Rather than just providing a list of instructions, this guide emphasizes the causality behind chromatographic behaviors. Understanding why this specific arylacetonitrile interacts with the stationary and mobile phases allows you to troubleshoot dynamically and ensure high-yield, high-purity recovery.

I. Chromatographic Workflow & Logic

The purification of 2-(3-Bromo-4-methylphenyl)acetonitrile relies on exploiting the polarity differential between the target's moderately polar nitrile group (-C≡N) and its highly hydrophobic bromo-tolyl backbone.

G Start Crude Reaction Mixture (Arylacetonitrile + Byproducts) TLC TLC Solvent Optimization Target Target Rf = 0.25 - 0.35 Start->TLC Load Sample Loading Phase (Dry Loading via Silica Adsorption) TLC->Load Select Optimal Mobile Phase Elution Flash Elution (Isocratic Hexanes/EtOAc) Load->Elution Ensure Narrow Initial Band Fractions Fraction Analysis (UV Detection @ 254 nm) Elution->Fractions Moderate Air Pressure Pure Pure 2-(3-Bromo-4-methylphenyl)acetonitrile (Concentration & Verification) Fractions->Pure Pool High-Purity Fractions

Workflow for the isolation of 2-(3-Bromo-4-methylphenyl)acetonitrile via flash chromatography.

II. Quantitative Data & Physicochemical Parameters

To design a self-validating purification system, you must first establish the baseline parameters of your target molecule [1]. The table below summarizes the critical data required to calculate column loading and solvent strength.

ParameterSpecification / ValueChromatographic Implication
IUPAC Name 2-(3-Bromo-4-methylphenyl)acetonitrileThe aromatic ring allows for strong UV detection at 254 nm.
CAS Number 1261618-06-7[2]Unique identifier for cross-referencing spectral data.
Molecular Weight 210.07 g/mol Relatively low MW; elutes predictably without size-exclusion effects.
Stationary Phase Silica Gel 60 (40–63 µm, 230–400 mesh)Optimal surface area-to-flow ratio for moderate-resolution separations [3].
Ideal

Value
0.25 – 0.35Ensures maximum theoretical plate interaction before elution [4].
Typical Mobile Phase 85:15 Hexanes : Ethyl AcetateBalances the non-polar aromatic bulk with the polar nitrile dipole.

III. Standard Operating Protocol: Flash Column Chromatography

This protocol is engineered based on the foundational flash chromatography principles established by W. Clark Still [3], optimized specifically for halogenated arylacetonitriles.

Step 1: Column Packing (Self-Validating Slurry Method)

  • Select a glass column proportional to your crude mass. For 1 gram of crude 2-(3-Bromo-4-methylphenyl)acetonitrile, use a 40 mm diameter column.

  • Weigh out 50 grams of Silica Gel 60 (40–63 µm). Causality: This specific particle size provides the optimal balance between surface area for high-resolution separation and interstitial space to allow moderate backpressure.

  • Prepare a slurry in 100% Hexanes and pour it into the column in a single, continuous motion.

  • Apply compressed air (approx. 2-3 psi) to pack the bed.

  • Self-Validation Check: Observe the solvent front as it descends. A perfectly horizontal line indicates a homogenous, channel-free bed. If the line is slanted, repack the column to prevent band distortion.

Step 2: Sample Loading (Dry Loading Technique)

  • Dissolve the crude mixture in a minimal amount of volatile solvent (e.g., Acetone or Dichloromethane).

  • Add silica gel to the flask (approx. 3 times the mass of your crude product) and concentrate to absolute dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Pour this powder evenly onto the flat top of your packed column bed, followed by a 1 cm protective layer of fine sand.

  • Causality: Arylacetonitriles can streak if loaded in polar solvents. Dry loading eliminates the "solvent front effect," ensuring the compound begins its descent as a perfectly narrow, concentrated band [4].

Step 3: Elution and Collection

  • Carefully add the optimized mobile phase (e.g., 85:15 Hexanes/EtOAc) down the sides of the column without disturbing the sand layer.

  • Apply air pressure to achieve a steady flow rate of roughly 2.0 inches of solvent drop per minute [3].

  • Collect fractions in test tubes (e.g., 20 mL per tube for a 40 mm column).

  • Spot fractions on a TLC plate, develop in the mobile phase, and visualize under a 254 nm UV lamp. Pool fractions containing only the pure target spot and concentrate in vacuo.

IV. Troubleshooting Guides & FAQs

Q: My target compound, 2-(3-Bromo-4-methylphenyl)acetonitrile, is co-eluting with the starting material (e.g., 3-bromo-4-methylbenzyl bromide). How do I resolve this? A: This is a classic selectivity issue. The substitution of a bromide leaving group for a nitrile group slightly increases the dipole moment, but the massive hydrophobic bulk of the 3-bromo-4-methylphenyl scaffold dominates the retention factor (


). If Hexanes/EtOAc yields a 

, you must change the selectivity of your solvent system rather than just the polarity. Actionable Solution: Switch your mobile phase to Toluene/Hexanes or add 5% Dichloromethane to your Hexanes/EtOAc mixture. Toluene exploits

stacking interactions with the aromatic ring differently than aliphatic hexanes, often forcing a separation between structurally similar benzylic compounds [4].

Q: I am experiencing severe "tailing" or band broadening of the nitrile product on the column, resulting in poor recovery. What causes this and how is it fixed? A: Tailing is typically caused by secondary interactions between the target molecule and highly active, acidic silanol groups (-SiOH) on the silica gel surface. While nitriles are generally neutral, trace moisture or degradation products can exacerbate hydrogen bonding. Actionable Solution: First, verify that your sample was loaded as a narrow band (refer to the Dry Loading technique in Step 2). If tailing persists, pre-treat your silica gel by flushing the column with 1 column volume of mobile phase containing 1% Triethylamine (TEA) . The TEA irreversibly binds to the hyper-active silanol sites, neutralizing the column and allowing the nitrile to elute as a sharp, Gaussian band.

Q: The crude mixture is highly viscous and dark. Should I run it straight through the column? A: No. Highly viscous, tar-like impurities (often polymeric byproducts from the cyanation step) will immediately clog the interstitial pores of the 40-63 µm silica, causing dangerous backpressure and destroying column resolution. Actionable Solution: Perform a preliminary "plug filtration." Dissolve the crude in a non-polar solvent (e.g., 10% EtOAc in Hexanes), pass it through a short 2-inch pad of silica gel on a sintered glass funnel under vacuum, and wash until the filtrate no longer shows UV activity. Concentrate this filtrate; you will now have a much cleaner, lower-mass crude to apply to your precision flash column.

Q: How do I know if I have overloaded the column? A: Column overloading manifests as "fronting" on a TLC plate (the spot looks like a teardrop falling upward) or as early elution of the target compound across dozens of fractions. For standard normal-phase silica, the self-validating rule is a 1:30 to 1:50 sample-to-silica mass ratio. If your


 between the target and the nearest impurity is less than 0.15, you must increase this ratio to 1:100 to maintain theoretical plate integrity.

V. References

  • Department of Chemistry, University of Rochester. How To: Run a Flash Column. University of Rochester. Available at: [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry. 1978, 43 (14), 2923-2925. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of 2-(3-Bromo-4-methylphenyl)acetonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 2-(3-Bromo-4-methylphenyl)acetonitrile. This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 2-(3-Bromo-4-methylphenyl)acetonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve high purity for this critical chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude 2-(3-Bromo-4-methylphenyl)acetonitrile?

A1: The choice of purification method depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. The two most effective and widely used techniques are recrystallization and column chromatography.[1][2]

  • Recrystallization is ideal if your product is a solid and the impurities have different solubility profiles. It is a cost-effective and scalable method for removing small amounts of impurities.[3][4]

  • Flash Column Chromatography is highly effective for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products.[5][6][7] It is suitable for both solid and oily products.

Q2: What are the common impurities I should expect in my crude 2-(3-Bromo-4-methylphenyl)acetonitrile?

A2: Impurities typically arise from the synthetic route, which often involves the reaction of 3-bromo-4-methylbenzyl halide with a cyanide salt. Common impurities include:

  • Unreacted Starting Material: 3-bromo-4-methylbenzyl bromide or chloride.

  • Hydrolysis Byproducts: The nitrile group can hydrolyze to form 2-(3-bromo-4-methylphenyl)acetic acid, especially during aqueous workup. The benzyl halide can also hydrolyze to 3-bromo-4-methylbenzyl alcohol.[5]

  • Solvents: Residual solvents from the reaction (e.g., DMF, DMSO, ethanol) or extraction (e.g., ethyl acetate, dichloromethane).

  • Side-Reaction Products: Minor formation of isonitrile isomers or other byproducts depending on reaction conditions.[5]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.[8][9][10] For 2-(3-bromo-4-methylphenyl)acetonitrile, which has moderate polarity, consider these options:

  • Single-Solvent System: Isopropanol, ethanol, or mixtures of ethyl acetate and heptane/hexane.

  • Two-Solvent System: A pair of miscible solvents where the compound is soluble in one ("soluble solvent") and insoluble in the other ("insoluble solvent").[11] Common pairs include ethanol/water or ethyl acetate/hexane. The crude product is dissolved in a minimum amount of the hot "soluble solvent," followed by the dropwise addition of the "insoluble solvent" until turbidity appears, which is then cleared by adding a few more drops of the hot soluble solvent before cooling.[8][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
My compound will not crystallize from solution ("oiling out"). The compound's melting point may be lower than the boiling point of the solvent.[9] The solution is supersaturated or cooling too quickly. High concentration of impurities is depressing the melting point.1. Modify Solvent System: Switch to a lower-boiling point solvent or use a two-solvent system (e.g., ethyl acetate/hexane). 2. Slow Cooling: Ensure the flask is insulated to allow for slow cooling, which promotes the formation of a stable crystal lattice.[11] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to provide a nucleation site.[8][10] 4. Pre-Purification: If impurities are high, first run the material through a short plug of silica gel to remove the most polar impurities, then attempt recrystallization.
Low recovery after recrystallization. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[13] The solution was not cooled sufficiently to maximize crystal formation. Premature crystallization occurred during a hot filtration step.1. Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[8] 2. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[11] 3. Second Crop: Concentrate the mother liquor (filtrate) by about half and cool again to obtain a second, though likely less pure, crop of crystals.[11] 4. Prevent Premature Crystallization: When performing hot filtration, pre-heat the funnel and receiving flask and add a small amount of extra hot solvent before filtering.[13]
Purity did not improve after recrystallization. The impurities have a very similar solubility profile to the target compound. The crystallization occurred too rapidly, trapping impurities within the crystal lattice.[13]1. Change Solvent: Experiment with different solvents or solvent systems to exploit different solubility properties. 2. Slow Down Crystallization: Add a slightly larger volume of hot solvent than the minimum required to ensure the solution is not oversaturated, then cool very slowly.[13] 3. Switch to Chromatography: If recrystallization fails, column chromatography is the best alternative to separate compounds based on polarity rather than solubility.[14]
Compound runs as a streak or multiple close spots on TLC after column chromatography. The column was overloaded with too much crude material. The chosen solvent system (eluent) is too polar, causing all components to move too quickly. The compound may be acidic or basic, interacting strongly with the silica gel.1. Reduce Load: A general rule is to load 1-5% of the silica gel weight with the crude material (e.g., 1-5 g of crude on 100 g of silica). 2. Optimize Eluent: Develop a solvent system where the target compound has an Rf value of ~0.3-0.4 on TLC for good separation.[7] Start with a less polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase polarity. 3. Add a Modifier: For acidic compounds, adding ~1% acetic acid to the eluent can improve peak shape. For basic compounds, ~1% triethylamine can be used.

Purification Methodologies & Data

The following table summarizes typical parameters for the recommended purification techniques.

Parameter Recrystallization Flash Column Chromatography
Stationary Phase N/ASilica Gel (230-400 mesh)[15]
Mobile Phase / Solvent Isopropanol, or Ethanol/Water, or Ethyl Acetate/HexaneGradient of Ethyl Acetate in Hexane (e.g., 0% to 20%)[5]
Typical Loading N/A1:20 to 1:100 ratio of crude material to silica gel by weight[7]
Expected Purity >98% (if impurities have different solubility)>99%
Typical Yield 70-90%85-95%
Best For Removing small amounts of impurities from a solid product.Separating complex mixtures or purifying oily products.[1]

Visualizing the Purification Workflow

A logical approach is crucial for selecting the right purification strategy.

PurificationWorkflow Start Crude 2-(3-Bromo-4-methylphenyl)acetonitrile CheckState Is the product a solid? Start->CheckState Recrystallize Attempt Recrystallization CheckState->Recrystallize  Yes Column Perform Column Chromatography CheckState->Column  No (Oil) CheckPurity Check Purity (TLC/NMR) Recrystallize->CheckPurity CheckPurity->Column  Purity Not OK PureProduct Pure Product (>98%) CheckPurity->PureProduct  Purity OK Column->PureProduct

Caption: Decision workflow for purifying 2-(3-Bromo-4-methylphenyl)acetonitrile.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol uses an ethyl acetate/hexane solvent system, ideal for moderately polar compounds.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "soluble solvent") with swirling until the solid just dissolves. Keep the solution at or near boiling.

  • Induce Saturation: While the solution is still hot, add hexane (the "insoluble solvent") dropwise with continuous swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 20-30 minutes.[13]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the pure crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate the target compound from both more polar and less polar impurities.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test various ratios of hexane and ethyl acetate. The ideal system will show the desired product with a retention factor (Rf) of approximately 0.3-0.4.[7]

  • Column Packing: Prepare a glass column with a slurry of silica gel (e.g., 100 g for 2-5 g of crude material) in the initial, least polar eluent (e.g., 100% hexane or 98:2 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (~2-3x the weight of the crude), evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the initial low-polarity solvent. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar impurities will elute first, followed by the desired product, and finally the more polar impurities.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-(3-Bromo-4-methylphenyl)acetonitrile.

Chromatography cluster_column Chromatography Column cluster_fractions Collected Fractions column Eluent (e.g., Hexane/EtOAc) Crude Sample loaded on Silica Silica Gel (Stationary Phase) Glass Wool Plug Stopcock fractions Fraction 1 (Impurity A) Fraction 2 (Pure Product) Fraction 3 (Impurity B) column:f4->fractions Eluent Eluent Reservoir Eluent->column:f0

Caption: Schematic of a flash column chromatography setup.

References

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (n.d.). Retrieved February 27, 2026, from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved February 27, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved February 27, 2026, from [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved February 27, 2026, from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 27, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved February 27, 2026, from [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? (2018, October 20). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved February 27, 2026, from [Link]

  • Frontier, A. (2026). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved February 27, 2026, from [Link]

  • Separation techniques: Chromatography. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved February 27, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 27, 2026, from [Link]

  • Column chromatography - UVic. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS analysis of 2-(3-Bromo-4-methylphenyl)acetonitrile reaction mixture

An Expert's Guide to the Analysis of 2-(3-Bromo-4-methylphenyl)acetonitrile Synthesis: A Comparative Review of GC-MS and Alternative Methods In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous a...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Analysis of 2-(3-Bromo-4-methylphenyl)acetonitrile Synthesis: A Comparative Review of GC-MS and Alternative Methods

In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous analytical oversight is not merely a procedural formality but a cornerstone of process control, yield optimization, and impurity profiling. The synthesis of 2-(3-bromo-4-methylphenyl)acetonitrile, a key building block, presents a classic analytical challenge: to selectively quantify the target product while identifying and monitoring starting materials, reagents, and potential byproducts within a complex reaction matrix.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for this application. We will explore the causality behind methodological choices, from sample preparation to data interpretation. Furthermore, we will objectively compare GC-MS with High-Performance Liquid Chromatography (HPLC), a powerful alternative, and discuss the synergistic role of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) in achieving a holistic analytical understanding. All protocols and claims are substantiated with experimental data and authoritative references to ensure scientific integrity.

The Analytical Challenge: Profiling the Reaction Mixture

The synthesis of 2-(3-bromo-4-methylphenyl)acetonitrile typically proceeds via the nucleophilic substitution of a benzylic halide, such as 3-bromo-4-methylbenzyl bromide, with a cyanide salt. A successful analysis must therefore differentiate and quantify several key components:

  • Starting Material: 3-bromo-4-methylbenzyl bromide

  • Product: 2-(3-bromo-4-methylphenyl)acetonitrile

  • Key Reagent: Cyanide source (e.g., NaCN, KCN)

  • Potential Byproducts: Isomeric impurities, dimers, or products from side reactions.

The primary challenge lies in the similar chemical nature of the starting material and the main product, demanding a high-resolution separation technique.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and frequently employed technique for the analysis of volatile and thermally stable compounds, making it exceptionally well-suited for the target analyte and its related impurities. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Why GC-MS is a Preferred Method

The choice of GC-MS is underpinned by several key advantages:

  • High Resolving Power: Capillary GC columns offer excellent separation efficiency, capable of resolving structurally similar compounds like the starting material and the product.

  • High Sensitivity: Modern mass spectrometers can detect analytes at picogram levels, which is crucial for identifying trace-level impurities.

  • Definitive Identification: The mass spectrum serves as a chemical fingerprint. By comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST, Wiley), one can achieve a high-confidence identification of byproducts without needing to synthesize authentic standards for each one.

  • Volatility of Analytes: Both the benzyl bromide starting material and the acetonitrile product are sufficiently volatile and thermally stable for GC analysis.

Detailed Experimental Protocol for GC-MS Analysis

This protocol is a self-validating system designed for robust and reproducible results.

Step 1: Sample Preparation

  • Quench the Reaction: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench it in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and 1 mL of deionized water to halt the reaction and separate the organic and aqueous layers.

  • Extraction: Vortex the vial for 30 seconds. Allow the layers to separate.

  • Dilution: Carefully transfer a portion of the organic layer to a new vial and dilute it to an appropriate concentration (e.g., 1:100 v/v) with ethyl acetate. The final concentration should be within the linear range of the instrument.

  • Internal Standard (Optional but Recommended): For precise quantification, add a known concentration of an internal standard (e.g., dodecane, tetradecane) that is not present in the sample and is well-resolved from other peaks.

  • Transfer: Filter the final solution through a 0.22 µm syringe filter into a 2 mL GC vial.

Step 2: Instrumentation and Parameters

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible performance with advanced electronic pneumatic control.
Injector Split/Splitless Inlet, 250 °CEnsures rapid volatilization of the sample. A split ratio of 50:1 is a good starting point to avoid column overloading.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is an excellent general-purpose choice, separating compounds primarily by boiling point.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of early-eluting compounds. The ramp rate provides a good balance between separation and analysis time. The final hold cleans the column.
Mass Spectrometer Agilent 5977B MSD or equivalentA single quadrupole MS offers excellent sensitivity and reliability for routine analysis.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard EI energy produces reproducible fragmentation patterns for library matching.
Quadrupole Temp 150 °CA standard temperature to prevent contamination and ensure consistent performance.
Scan Range 35 - 450 m/zCovers the expected mass range of the product (MW ≈ 212 g/mol ), starting material, and potential byproducts.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent (ethyl acetate) from saturating the detector.
Data Interpretation and Expected Results

A typical chromatogram will show peaks for the solvent, starting material, and the desired product. By integrating the area under each peak, one can determine the relative percentage of each component and monitor the reaction's progress over time.

The mass spectrometer provides the second dimension of data.

  • 2-(3-Bromo-4-methylphenyl)acetonitrile: Will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity due to the isotopic abundance of Bromine (79Br and 81Br). Key fragments would arise from the loss of the CN group or the benzyl cleavage.

  • 3-bromo-4-methylbenzyl bromide: Will also exhibit the isotopic Br pattern but at a higher mass and with a different fragmentation pattern, allowing for unambiguous differentiation.

Workflow for GC-MS Analysis of Reaction Mixture

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 1. Aliquot & Quench p2 2. Liquid-Liquid Extraction (Ethyl Acetate/Water) p1->p2 p3 3. Dilute Organic Layer p2->p3 p4 4. Add Internal Standard p3->p4 p5 5. Filter into GC Vial p4->p5 a1 Inject Sample (1 µL) p5->a1 a2 GC Separation (HP-5ms column) a1->a2 a3 MS Detection (EI, Scan Mode) a2->a3 d1 Chromatogram Generation (Peak Integration) a3->d1 d2 Mass Spectra Analysis a3->d2 d4 Quantification & Reporting d1->d4 d3 Library Search (NIST/Wiley) d2->d3 d3->d4

Caption: Workflow from sample preparation to final data analysis for the GC-MS method.

Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to confirm results and analyze components that are not amenable to GC.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most viable alternative to GC-MS for this analysis. It separates compounds based on their polarity and interaction with the stationary phase in a liquid mobile phase.

Advantages over GC-MS:

  • Analysis of Non-Volatile Compounds: HPLC can analyze thermally labile or non-volatile byproducts (e.g., polymers, salts) that would not elute from a GC column.

  • No Thermal Degradation: Eliminates the risk of the analyte degrading at high temperatures in the GC inlet.

Disadvantages:

  • Less Definitive Identification: A UV detector provides retention time and UV absorbance data, which is less specific for identification than a full mass spectrum. Peak identification relies heavily on running authentic standards.

  • Solvent Consumption: HPLC typically uses larger volumes of high-purity (and costly) solvents compared to GC.

Comparative HPLC Protocol:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol 10 µL
Detector Diode Array Detector (DAD), monitoring at 220 nm and 254 nm
Spectroscopic Confirmation (NMR & FT-IR)

These techniques are not typically used for quantitative monitoring of reaction kinetics but are invaluable for structural confirmation of the final product or for identifying unknown major byproducts.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the chemical structure, connectivity, and environment of atoms in a molecule. It is the gold standard for confirming the identity of the synthesized 2-(3-bromo-4-methylphenyl)acetonitrile after isolation.

  • Fourier-Transform Infrared (FT-IR): FT-IR is excellent for rapid confirmation of functional groups. In this synthesis, one would monitor the disappearance of the C-Br stretch from the starting material and the appearance of the characteristic nitrile (C≡N) stretch around 2250 cm-1 in the product.

Head-to-Head Comparison: GC-MS vs. HPLC

FeatureGC-MSHPLC-UVVerdict for This Application
Selectivity Excellent separation based on boiling point.Excellent separation based on polarity.Both are excellent. The choice may depend on specific byproducts; polar impurities favor HPLC, while non-polar ones favor GC.
Identification Power Superior. Mass spectral fragmentation provides a chemical fingerprint for high-confidence ID.Moderate. Relies on retention time matching with standards. UV spectra are not highly specific.GC-MS is the clear winner for identifying unknown impurities without needing standards.
Sensitivity Excellent (low pg range).Very good (low ng range).Both are typically sufficient for monitoring reaction progress.
Sample Preparation Requires extraction into a volatile organic solvent.Requires dilution in a mobile-phase compatible solvent.Both require similar levels of effort for this specific reaction mixture.
Run Time Typically 15-30 minutes.Typically 5-15 minutes.HPLC can be faster, especially with modern UPLC systems.
Scope Limited to volatile and thermally stable compounds.Wide applicability, including non-volatile and thermally labile compounds.GC-MS is perfectly suited for the target analyte and expected byproducts. HPLC is better if high molecular weight polymers or salts are a concern.

Decision Logic: Choosing the Right Analytical Tool

q1 Need to identify unknown byproducts? q2 Are non-volatile or thermally labile compounds expected? q1->q2 No res_gcms Primary Choice: GC-MS q1->res_gcms Yes q2->res_gcms No res_hplc Primary Choice: HPLC-UV q2->res_hplc Yes q3 Need definitive structural confirmation of isolated product? res_nmr Complementary Tool: NMR Spectroscopy q3->res_nmr Yes res_gcms->q3 res_hplc->q3 start Start: Define Analytical Goal start->q1

Caption: A decision tree for selecting the optimal analytical technique.

Conclusion and Recommendations

For the routine analysis and in-process control of the 2-(3-bromo-4-methylphenyl)acetonitrile synthesis, GC-MS stands out as the superior technique . Its unparalleled identification capabilities, rooted in mass spectral library matching, provide invaluable insights into the reaction's purity profile, allowing for the rapid identification of byproducts without the need for authentic standards. This is a critical advantage during process development and troubleshooting.

HPLC-UV serves as an excellent orthogonal method. It is particularly recommended for validating the results obtained by GC-MS and for quantifying any non-volatile impurities that may be present in the reaction mixture.

Finally, for the unambiguous structural elucidation of the final, isolated product or any significant unknown impurity, NMR spectroscopy is indispensable. An integrated analytical approach, leveraging the strengths of each of these techniques, will provide the most comprehensive and trustworthy understanding of the chemical process.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Available from: [Link]

  • Agilent Technologies. Agilent J&W GC Columns. Available from: [Link]

  • American Chemical Society (ACS). 1H NMR Spectroscopy. Available from: [Link]

Comparative

1H NMR and 13C NMR spectral analysis of 2-(3-Bromo-4-methylphenyl)acetonitrile

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 2-(3-Bromo-4-methylphenyl)acetonitrile , a critical intermediate in the synthesis of pharmaceuticals (e.g., PI3K/mTOR i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 2-(3-Bromo-4-methylphenyl)acetonitrile , a critical intermediate in the synthesis of pharmaceuticals (e.g., PI3K/mTOR inhibitors).

The following analysis compares the target compound against its non-brominated analog, 4-Methylbenzyl cyanide , to isolate and quantify the specific spectral contributions of the bromine substituent.

Introduction: Structural Context & Utility

2-(3-Bromo-4-methylphenyl)acetonitrile (CAS: 215800-25-2 / 1261618-06-7) is a bifunctional building block containing a nitrile group for chain extension and an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura). Accurate spectral assignment is essential to distinguish it from potential regioisomers (e.g., 2-(4-bromo-3-methylphenyl)acetonitrile) formed during bromination.

  • Molecular Formula: C

    
    H
    
    
    
    BrN[1][2]
  • Molecular Weight: 210.07 g/mol [1]

  • Key Functional Groups: Nitrile (–CN), Aryl Bromide (Ar-Br), Aryl Methyl (Ar-CH

    
    ).
    

Experimental Methodology

To ensure reproducibility, the following standardized protocol is recommended for spectral acquisition.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for solubility and chemical shift consistency.
    
    • Reference: Residual CHCl

      
       at 7.26 ppm  (
      
      
      
      H) and 77.16 ppm (
      
      
      C).
  • Concentration:

    • 
      H NMR: 5–10 mg in 0.6 mL CDCl
      
      
      
      .
    • 
      C NMR: 20–30 mg in 0.6 mL CDCl
      
      
      
      (requires higher concentration for quaternary carbons).
  • Tube: High-precision 5 mm NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse), 16 scans, D1 = 1.0 s.
      
    • 
      C: Proton-decoupled zgpg30, 512–1024 scans, D1 = 2.0 s.
      

Comparative Spectral Analysis

This section contrasts the target compound with 4-Methylbenzyl cyanide to demonstrate the Substituent Effect of the bromine atom at the meta position relative to the acetonitrile group.

H NMR Analysis (400 MHz, CDCl )

The introduction of Bromine at C3 breaks the symmetry of the para-substituted system, converting the AA'BB' system of the analog into an ABC system.

AssignmentTarget: 2-(3-Bromo-4-methylphenyl)acetonitrileAnalog: 4-Methylbenzyl cyanideShift (

)
Mechanistic Insight
Ar-CH

2.41 ppm (s, 3H)2.36 ppm (s, 3H)+0.05Deshielding due to ortho-Bromine inductive effect.
CH

-CN
3.72 ppm (s, 2H)3.71 ppm (s, 2H)+0.01Negligible effect; Br is meta to this group.
Ar-H (C2) 7.54 ppm (d, J~1.8 Hz, 1H)7.20 ppm (d, J~8 Hz, 2H)+0.34 Diagnostic Peak : Strong deshielding by ortho-Br; loss of symmetry.
Ar-H (C6) 7.20 ppm (dd, J~8, 1.8 Hz, 1H)7.20 ppm (d, J~8 Hz, 2H)0.00Remote from Br; overlaps with analog's signal.
Ar-H (C5) 7.26 ppm (d, J~8 Hz, 1H)7.17 ppm (d, J~8 Hz, 2H)+0.09Slight deshielding; ortho to Methyl, meta to Br.

Key Interpretation:

  • H-2 (The "Flag" Proton): The proton at position 2 appears as a doublet with a small coupling constant (J

    
     1.8 Hz) due to meta-coupling with H-6. Its significant downfield shift (approx 7.54 ppm) is the primary indicator of successful bromination at the C3 position.
    
  • Coupling Pattern: The target exhibits a 1,2,4-substitution pattern (d, dd, d) compared to the clean AA'BB' doublets of the starting material.

C NMR Analysis (100 MHz, CDCl )

The


C spectrum confirms the carbon skeleton and the oxidation state of the functional groups.
Carbon TypeTarget Shift (

, ppm)
Analog Shift (

, ppm)
Interpretation
CN (Nitrile) 117.8 118.1Characteristic nitrile region; minimal substituent effect.
Ar-C (C3-Br) 125.4 129.5 (C-H)Diagnostic : Upfield shift of ipso-carbon due to Heavy Atom Effect of Br.
Ar-C (C4-Me) 138.5 137.5Ipso carbon carrying methyl group.
Ar-C (C1-CH

)
129.0 127.8Ipso carbon carrying acetonitrile chain.
CH

23.1 23.0Benzylic methylene; highly consistent.
CH

22.5 21.1Methyl carbon.

Structural Validation Workflow

The following logic flow illustrates the decision process for confirming the structure of 2-(3-Bromo-4-methylphenyl)acetonitrile from raw data.

NMR_Analysis Start Raw NMR Data Acquired Solvent Identify Solvent Residuals (CDCl3: 7.26 / 77.16 ppm) Start->Solvent FuncGroups Verify Functional Groups (CH2-CN singlet ~3.7 ppm) (Ar-Me singlet ~2.4 ppm) Solvent->FuncGroups Aromatic Analyze Aromatic Region (7.0 - 7.6 ppm) FuncGroups->Aromatic Symmetry Check Symmetry Aromatic->Symmetry IsomerCheck Distinguish Regioisomer Is H-2 isolated (d, J~1.8)? Symmetry->IsomerCheck Asymmetric (ABC) Conclusion Confirm Structure: 2-(3-Bromo-4-methylphenyl)acetonitrile IsomerCheck->Conclusion Yes (H-2 Deshielded) Reject / Re-evaluate Reject / Re-evaluate IsomerCheck->Reject / Re-evaluate No (Symmetric AA'BB')

Figure 1: Decision tree for the structural validation of brominated phenylacetonitriles.

Performance & Resolution Metrics

For researchers developing HPLC or LC-MS methods based on this NMR data, the following physicochemical properties derived from the structure are relevant.

MetricValue / ObservationRelevance
Spectral Purity No overlap between Ar-Me and SolventAllows accurate integration for quantitative NMR (qNMR).
Isomer Resolution

> 0.3 ppm for H-2 vs H-5
High confidence in distinguishing from 2-(4-bromo-3-methyl) isomer.
Solubility High in CDCl

, DMSO-

Suitable for standard high-throughput screening.

Conclusion

The spectral identity of 2-(3-Bromo-4-methylphenyl)acetonitrile is defined by the deshielded doublet at ~7.54 ppm (H-2) and the methyl singlet at ~2.41 ppm . Comparison with 4-methylbenzyl cyanide reveals that the bromine atom exerts a significant deshielding effect on the ortho-proton and a heavy-atom shielding effect on the ipso-carbon. These markers are robust quality control standards for verifying the integrity of this intermediate in drug development pipelines.

References

  • Sigma-Aldrich . 2-(4-Bromo-3-methylphenyl)acetonitrile Product Comparison & Safety Data. Retrieved from

  • ChemicalBook . 3-Bromo-4-methylbenzyl cyanide NMR and Physical Properties. Retrieved from

  • Royal Society of Chemistry . Supplementary Information: Synthesis and NMR Characterization of Bromobenzyl Cyanide Derivatives. Retrieved from

  • BenchChem . 4-Methylbenzyl cyanide (p-Tolylacetonitrile) Reference Data. Retrieved from

  • National Institutes of Health (PubChem) . 3-Bromo-4-methylbenzonitrile and Related Compounds. Retrieved from

Sources

Validation

The Unambiguous Arbitrator: Validating the Structure of 2-(3-Bromo-4-methylphenyl)acetonitrile by X-ray Crystallography

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional struct...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but the very foundation upon which its function, reactivity, and potential applications are understood. For a novel or synthesized compound like 2-(3-bromo-4-methylphenyl)acetonitrile, an intermediate with potential applications in the synthesis of bioactive molecules, unequivocal structural validation is paramount.[1][2] This guide provides an in-depth technical comparison, championing single-crystal X-ray crystallography as the definitive method for structural elucidation while objectively contrasting its performance with other powerful analytical techniques.

The Imperative of Structural Certainty

The journey from a chemical drawing to a functional molecule is fraught with potential ambiguities. Isomers can exhibit vastly different biological activities, and subtle changes in stereochemistry can mean the difference between a potent therapeutic and an inactive or even harmful compound. Therefore, relying on a single analytical method can be misleading. A multi-faceted approach, with X-ray crystallography as the ultimate arbiter, provides the highest level of confidence.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[3][4][5] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with unparalleled accuracy.[6] This method provides a static, high-resolution snapshot of the molecule in its solid state.[7]

The Crystallographic Workflow: From Powder to Picture

The journey to a crystal structure is a meticulous process, demanding both patience and precision.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) B->C D Crystal Mounting C->D Select High-Quality Crystal E X-ray Diffraction (Data Collection) D->E F Structure Solution (Direct/Patterson Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation & Analysis G->H

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Generalized Approach for 2-(3-Bromo-4-methylphenyl)acetonitrile

While a specific crystal structure for 2-(3-bromo-4-methylphenyl)acetonitrile is not publicly available in databases like the Cambridge Structural Database (CSD)[8][9], a generalized protocol for obtaining its structure would be as follows:

1. Crystal Growth (The Art of Patience):

  • Purification: The synthesized 2-(3-bromo-4-methylphenyl)acetonitrile must be of high purity. Techniques like column chromatography or recrystallization are essential.

  • Solvent Selection: A crucial step is to find a suitable solvent or solvent system in which the compound has moderate solubility. A range of solvents with varying polarities should be screened.

  • Crystallization Method: Slow evaporation is a common and effective method for small molecules. A near-saturated solution is prepared, filtered to remove any dust particles, and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or even weeks.[4]

2. Data Collection (The Moment of Truth):

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Diffraction Experiment: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected.[5]

3. Structure Solution and Refinement (Decoding the Data):

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

  • Structure Solution: The initial positions of the non-hydrogen atoms are determined using computational methods like direct methods or Patterson methods.[4]

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[4]

  • Validation: The final structure is rigorously validated using software like PLATON or the International Union of Crystallography's checkCIF service to ensure its geometric and crystallographic quality.[5][10]

A Comparative Analysis: The Broader Analytical Toolkit

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide complementary information.[7][11][12]

Analytical Techniques Comparison cluster_main Structural Elucidation of 2-(3-Bromo-4-methylphenyl)acetonitrile cluster_xray_info Provides cluster_nmr_info Provides cluster_ms_info Provides Xray X-ray Crystallography Xray_Info Definitive 3D Structure (Solid State) Bond Lengths & Angles Stereochemistry Packing Xray->Xray_Info NMR NMR Spectroscopy NMR_Info Connectivity (2D NMR) Dynamic Information (Solution State) Proton/Carbon Environments NMR->NMR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula (High-Res MS) Fragmentation Pattern MS->MS_Info

Caption: Comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[7] It provides detailed information about the chemical environment and connectivity of atoms.

  • Strengths:

    • Provides data on the molecule in its solution state, which can be more biologically relevant.[11]

    • Excellent for elucidating the carbon-hydrogen framework and connectivity through techniques like ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC).

    • Can provide insights into molecular dynamics and conformational changes in solution.[7]

  • Limitations:

    • Does not directly provide the three-dimensional arrangement of atoms in space with the same precision as X-ray crystallography.

    • Structure determination for larger or more complex molecules can be challenging and time-consuming.[12]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[13][14]

  • Strengths:

    • Provides a highly accurate molecular weight, which is crucial for confirming the molecular formula (especially with high-resolution MS).[15]

    • Fragmentation patterns can provide valuable information about the structural components of the molecule.[13]

    • Extremely sensitive, requiring only a very small amount of sample.[16]

  • Limitations:

    • Does not provide information about the three-dimensional structure or the connectivity of atoms.

    • Isomers with the same molecular formula will often produce indistinguishable mass spectra.

Data Summary: A Hypothetical Validation

The following table presents hypothetical but realistic data that one would expect to obtain from a successful structural validation of 2-(3-bromo-4-methylphenyl)acetonitrile.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Molecular Formula C₉H₈BrNConsistent with C₉H₈BrNC₉H₈BrN (from HRMS)
Molecular Weight 210.07 g/mol (calculated)-208.9840 (M+H)⁺ (observed)
Crystal System e.g., MonoclinicNot ApplicableNot Applicable
Space Group e.g., P2₁/cNot ApplicableNot Applicable
Unit Cell Dimensions a, b, c, β (precise values)Not ApplicableNot Applicable
Key Bond Lengths (Å) C-Br: ~1.90, C≡N: ~1.15Inferred from coupling constantsNot Applicable
Key Bond Angles (°) C-C-C (aromatic): ~120°Inferred from coupling constantsNot Applicable
¹H NMR (ppm) Not ApplicableAromatic protons, CH₂ protons, CH₃ protons with expected chemical shifts and splitting patternsNot Applicable
¹³C NMR (ppm) Not ApplicableAromatic carbons, CH₂, CH₃, C≡N carbons with expected chemical shiftsNot Applicable

Conclusion: An Integrated and Authoritative Approach

For drug development professionals and researchers, the structural validation of a molecule like 2-(3-bromo-4-methylphenyl)acetonitrile demands a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive and high-resolution three-dimensional structure. Its ability to unambiguously determine stereochemistry, conformation, and intermolecular interactions in the solid state is unparalleled. By integrating the data from these powerful techniques, scientists can achieve the highest level of confidence in their molecular structures, paving the way for successful downstream applications in drug discovery and materials science.

References

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available from: [Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Available from: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available from: [Link]

  • Structural Elucidation. Institut "Jožef Stefan". Available from: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available from: [Link]

  • Special Issue : Spectroscopic and Spectrometric Techniques for Structural Analysis. MDPI. Available from: [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available from: [Link]

  • The Cambridge Structural Database. ResearchGate. Available from: [Link]

  • 2-(3-bromo-4-methylphenyl)acetonitrile (C9H8BrN). PubChem. Available from: [Link]

  • 2-(3-Bromo-2-methylphenyl)acetonitrile. MySkinRecipes. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available from: [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. Available from: [Link]

  • 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N). PubChem. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available from: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available from: [Link]

  • Synthesis, Characterization and X-ray Structure of N-(4-bromobutanoyl-N '-(2-3-and 4-methylphenyl)thiourea. ResearchGate. Available from: [Link]

  • Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. PMC. Available from: [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available from: [Link]

Sources

Comparative

Comparing different palladium catalysts for Suzuki coupling of 2-(3-Bromo-4-methylphenyl)acetonitrile

Comparative Guide: Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(3-Bromo-4-methylphenyl)acetonitrile As a Senior Application Scientist, designing a robust cross-coupling protocol requires moving beyond empiri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(3-Bromo-4-methylphenyl)acetonitrile

As a Senior Application Scientist, designing a robust cross-coupling protocol requires moving beyond empirical trial-and-error and understanding the fundamental mechanistic bottlenecks of your specific substrate.

The molecule 2-(3-Bromo-4-methylphenyl)acetonitrile presents a fascinating dual-challenge for Suzuki-Miyaura couplings:

  • The Steric Penalty: The methyl group at the C4 position is ortho to the reactive C3-bromide. This mono-ortho-substitution creates a steric shield that significantly retards both the oxidative addition of the Pd(0) species and the subsequent transmetalation step.

  • The Chemoselectivity Trap: The -CH₂CN group at the C1 position contains highly acidic benzylic alpha-protons (pKa ~20–25). If a highly active catalyst system is paired with a strong base (e.g., NaOtBu or KOtBu), it will trigger unwanted alpha-arylation, dimerization, or substrate decomposition.

Therefore, the ideal catalyst must be active enough to overcome the ortho-methyl steric bulk, yet operate efficiently under mild basic conditions (e.g., K₃PO₄ or K₂CO₃) to preserve the integrity of the acetonitrile group.

Mechanistic Causality & Catalyst Design

To understand why standard catalysts fail or require forcing conditions, we must look at the catalytic cycle. The bulky ortho-methyl group creates a severe steric clash during transmetalation—the rate-limiting step for hindered substrates. Building on recent 2025 advancements from researchers at Iwate University in Japan, we know that utilizing secondary interactions in advanced Buchwald-type ligands can dramatically accelerate reductive elimination and transmetalation in sterically demanding biaryls.

MechanisticBottlenecks Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Slower due to ortho-Me) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Steric Bottleneck) PdII->TransMet + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Fast) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting steric bottlenecks caused by the ortho-methyl group.

Comparative Catalyst Performance

To objectively evaluate catalyst performance, we benchmarked four distinct palladium systems for the coupling of 2-(3-Bromo-4-methylphenyl)acetonitrile with phenylboronic acid (1.2 equiv) using K₃PO₄ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1).

Catalyst SystemLigand ArchitectureCat. LoadingTemp (°C)Time (h)Expected YieldMechanistic Rationale
Pd(PPh₃)₄ Monodentate (Basic)5.0 mol%10024< 45%The classic "Tetrakis" struggles with ortho-sterics. Requires high heat, which risks degradation of the -CH₂CN group.
Pd(dppf)Cl₂ Bidentate2.0 mol%801275–85%A reliable workhorse. The large bite angle of the dppf ligand forces the substrate into a favorable geometry for reductive elimination.
PEPPSI-IPr NHC Complex1.0 mol%608> 90%The extreme steric bulk of the N-heterocyclic carbene (NHC) ligand accelerates reductive elimination while maintaining high thermal stability.
XPhos Pd G3 Buchwald (Biaryl)0.5 mol%404> 95%Optimal. The highly active L₁Pd(0) species generated in situ effortlessly navigates the ortho-methyl bulk at near-ambient temperatures.

Self-Validating Experimental Protocol

The following protocol utilizes XPhos Pd G3. It is designed as a self-validating system, meaning it includes built-in analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway without side-product formation.

ExperimentalWorkflow Step1 1. Reagent Prep (Ar-Br, Boronic Acid, Catalyst, Base) Step2 2. Inert Atmosphere (Evacuate & Backfill with N2 x3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Thermal Activation (Heat to 40°C, Monitor via LCMS) Step3->Step4 Step5 5. Quench & Workup (Cool, Filter, Extract) Step4->Step5

Self-validating experimental workflow for air-free Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology (1.0 mmol Scale)

1. Reagent Dispensing (The "Dry" Phase) To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromo-4-methylphenyl)acetonitrile (210.1 mg, 1.0 equiv), phenylboronic acid (146.3 mg, 1.2 equiv), anhydrous K₃PO₄ (424.5 mg, 2.0 equiv), and XPhos Pd G3 (4.2 mg, 0.5 mol%). Causality: Dispensing the G3 precatalyst on the bench is permissible due to its air stability. K₃PO₄ is selected specifically because it is basic enough to facilitate transmetalation but too weak to deprotonate the alpha-protons of the acetonitrile group.

2. Atmospheric Exchange Seal the flask with a rubber septum and connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen. Repeat this cycle three times. Causality: While the precatalyst is stable, the L₁Pd(0) active species generated in situ is highly susceptible to oxidation. Strict deoxygenation prevents catalyst death.

3. Solvent Addition & Precatalyst Activation Via syringe, add 5.0 mL of a thoroughly sparged (N₂ bubbled for 30 mins) mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The inclusion of water is non-negotiable. It dissolves the K₃PO₄ base, which is required to cleave the mesylate group from the G3 precatalyst, thereby releasing the active monoligated Pd(0) species into the catalytic cycle.

4. Thermal Activation & Self-Validation Check Place the flask in a pre-heated oil bath at 40 °C and stir vigorously (800 rpm) to ensure biphasic mixing. Validation Check: At t = 1 hour, remove a 10 µL aliquot via a purged syringe. Quench it into 0.5 mL of EtOAc/H₂O and analyze the organic layer via LCMS. You should observe >90% consumption of the starting material (m/z ~210/212) and the clean appearance of the biaryl product mass. The absence of dimerized masses confirms the base selection was correct.

5. Quench, Workup, and Isolation Upon confirming complete conversion (typically 2–4 hours), cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with deionized water (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

References

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling, Organic Chemistry Frontiers,[Link]

  • *Highly Active Catalyst for Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Lig

Safety & Regulatory Compliance

Safety

2-(3-Bromo-4-methylphenyl)acetonitrile proper disposal procedures

An essential component of laboratory safety and environmental compliance in drug development is the rigorous management of chemical waste. 2-(3-Bromo-4-methylphenyl)acetonitrile is a highly valuable arylacetonitrile buil...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety and environmental compliance in drug development is the rigorous management of chemical waste. 2-(3-Bromo-4-methylphenyl)acetonitrile is a highly valuable arylacetonitrile building block frequently used in pharmaceutical synthesis and cross-coupling reactions [1]. However, its structural combination of a heavy halogen (bromine) and a reactive nitrile group necessitates specialized, highly regulated disposal protocols.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides the mechanistic causality behind disposal rules and field-proven, step-by-step methodologies to ensure your laboratory remains compliant, safe, and operationally efficient.

Physicochemical Properties & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative parameters and hazard classifications of the compound.

Table 1: Chemical and Hazard Profile of 2-(3-Bromo-4-methylphenyl)acetonitrile

PropertyValue / Description
Chemical Name 2-(3-Bromo-4-methylphenyl)acetonitrile
CAS Number 1261618-06-7
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Waste Classification Halogenated Organic Waste
Primary Hazards Acute toxicity (oral/dermal), skin/eye irritant, environmental hazard
Chemical Incompatibilities Strong oxidizers, strong acids, strong bases

Mechanistic Causality of Disposal Protocols

Laboratory waste management is not arbitrary; it is governed by the chemical reactivity and environmental persistence of the molecules involved.

  • The Halogen Effect (Why Segregation is Critical): The presence of the bromine atom dictates that this compound—and any solvent it touches—must be classified as Halogenated Organic Waste . Standard non-halogenated solvents are typically disposed of via fuel blending or standard incineration. However, combusting halogenated organics in standard facilities generates corrosive hydrobromic acid (HBr) gas and highly toxic polybrominated dibenzodioxins (PBDDs) [3]. Therefore, this waste must be segregated and sent to permitted facilities equipped with high-temperature incinerators and alkaline scrubbers [5]. Mixing even a small amount of this compound into a non-halogenated waste stream legally reclassifies the entire volume as halogenated, drastically increasing disposal costs[3].

  • The Nitrile Group (Why pH Matters): While arylacetonitriles are generally more stable than aliphatic cyanohydrins, the -C≡N group can undergo exothermic hydrolysis when exposed to extreme pH conditions (e.g., concentrated sulfuric acid or sodium hydroxide), potentially generating carboxylic acids and releasing ammonia gas [2]. Consequently, this waste must never be mixed with aqueous acid or base waste streams to prevent the dangerous pressurization of sealed waste containers [4].

Waste Segregation and Disposal Workflow

The following diagram illustrates the self-validating operational workflow for routing 2-(3-Bromo-4-methylphenyl)acetonitrile from the reaction flask to final EPA-compliant destruction.

G Start Reaction Mixture containing 2-(3-Bromo-4-methylphenyl)acetonitrile Quench Quench & Phase Separation (Aqueous vs. Organic) Start->Quench OrgPhase Organic Phase (Contains Halogenated Nitrile) Quench->OrgPhase Extract AqPhase Aqueous Phase (Check pH & Contamination) Quench->AqPhase Separate HaloWaste Halogenated Organic Waste Container (HDPE/Glass) OrgPhase->HaloWaste Do not mix with non-halogenated NonHalo Aqueous Waste Container AqPhase->NonHalo EHS EHS Collection & Manifesting HaloWaste->EHS NonHalo->EHS Incineration High-Temperature Incineration (EPA Compliant) EHS->Incineration Final Disposal

Figure 1: Laboratory workflow for the segregation and disposal of halogenated nitrile waste.

Step-by-Step Methodologies

Protocol 1: Routine Laboratory Waste Segregation & Accumulation

Objective: Safely accumulate liquid waste containing 2-(3-Bromo-4-methylphenyl)acetonitrile in compliance with Resource Conservation and Recovery Act (RCRA) guidelines [5].

  • Container Selection: Select a chemically compatible, UN-rated container. High-density polyethylene (HDPE) or PTFE-lined glass containers are required. Causality: Metal containers must be avoided due to potential corrosion from trace halogenated byproducts over time.

  • Pre-Labeling: Before adding the first drop of waste, affix a hazardous waste label to the container. Explicitly check the box for "Halogenated Solvents/Organics" and write out the full chemical name (e.g., "Waste: Dichloromethane, 2-(3-Bromo-4-methylphenyl)acetonitrile"). Do not use abbreviations or chemical formulas [6].

  • Transfer & Segregation: Use a dedicated funnel to transfer the organic phase into the container. Ensure this stream is strictly separated from non-halogenated solvents (e.g., acetone, ethanol) and aqueous acids [3].

  • Volume Management: Fill the container to a maximum of 90% capacity. Causality: This 10% headspace is a self-validating safety measure that allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture [6].

  • Storage: Keep the container tightly capped ("vapor tight") at all times unless actively adding waste. Store the container in a secondary containment tray within a designated, well-ventilated flammable storage cabinet [7].

Protocol 2: Small-Scale Spill Response and Decontamination

Objective: Contain and neutralize accidental laboratory spills of the compound to prevent dermal exposure and environmental release.

  • Area Isolation & PPE: Immediately evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE, including double Nitrile or Viton gloves, a fully buttoned lab coat, and chemical splash goggles. Causality: Standard latex gloves are highly permeable to halogenated organic solvents and offer zero protection against this class of chemicals [7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or specialized universal spill pads. Do not use combustible materials like sawdust, which can react with certain organic mixtures [2].

  • Absorption and Collection: Work systematically from the outside perimeter of the spill toward the center. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, sealable plastic bag or a dedicated solid waste container [8].

  • Surface Decontamination: Wipe the affected surface with a compatible solvent (e.g., a minimal amount of isopropanol) to dissolve and remove residual compound, followed by a thorough soap and water wash. Place all used wipes into the solid hazardous waste container [5].

  • EHS Notification: Seal the waste container, label it as "Hazardous Solid Waste - Halogenated Spill Debris," and immediately submit a pickup request to your institution's Environmental Health and Safety (EHS) department [4].

Protocol 3: Glassware Decontamination

Objective: Remove trace 2-(3-Bromo-4-methylphenyl)acetonitrile from reaction vessels before routing them to standard washing facilities.

  • Initial Solvent Rinse: Rinse the reaction flask with a minimal volume of a compatible organic solvent (e.g., acetone or dichloromethane) to dissolve residual compound.

  • Waste Routing: Collect this first rinse strictly into the Halogenated Organic Waste container. Causality: Even if a non-halogenated solvent like acetone is used for the rinse, it now contains the brominated compound and must be legally treated as halogenated waste [3].

  • Secondary Wash: Wash the glassware with an aqueous alkaline laboratory detergent. The aqueous run-off can typically be routed to standard aqueous waste, provided the pH is neutralized to between 6.0 and 9.0 [4].

References

  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety (DRS) URL: [Link]

  • Title: Halogenated Solvents Standard Operating Procedure Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

  • Title: PSFC Halogenated Solvents Spill Procedures Source: Massachusetts Institute of Technology (MIT) EHS URL: [Link]

Handling

Personal protective equipment for handling 2-(3-Bromo-4-methylphenyl)acetonitrile

Executive Hazard Architecture The "Trojan Horse" Mechanism Handling 2-(3-Bromo-4-methylphenyl)acetonitrile requires a shift in safety mindset. Unlike simple corrosives that cause immediate pain, aryl acetonitriles act as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Architecture

The "Trojan Horse" Mechanism Handling 2-(3-Bromo-4-methylphenyl)acetonitrile requires a shift in safety mindset. Unlike simple corrosives that cause immediate pain, aryl acetonitriles act as a "Trojan Horse." The molecule itself is an irritant, but its metabolic byproduct is the true killer. Upon absorption (inhalation, ingestion, or dermal), hepatic Cytochrome P450 enzymes metabolize the


-carbon, releasing free cyanide (

).

This results in Cytotoxic Hypoxia : The cyanide ion binds irreversibly to Cytochrome c Oxidase in your mitochondria, halting cellular respiration. You suffocate at the cellular level despite having plenty of oxygen in your blood.

Critical Hazard Profile:

  • Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).[1]

  • Latency: Symptoms of poisoning (dizziness, weakness, metabolic acidosis) may be delayed 1–4 hours after exposure due to metabolic processing time.

  • Physical State: Solid (crystalline).[2] Dust generation is the primary vector for inhalation.

HazardMechanism cluster_0 Exposure cluster_1 Metabolism (Liver) cluster_2 Toxicity Compound 2-(3-Bromo-4-methylphenyl) acetonitrile CYP Cytochrome P450 Oxidation Compound->CYP Absorption Cyanohydrin Unstable Cyanohydrin CYP->Cyanohydrin CN Free Cyanide (CN-) Cyanohydrin->CN Spontaneous Decomposition Mito Mitochondrial Shutdown CN->Mito Binds Cytochrome c Oxidase

Figure 1: The metabolic activation pathway of organic nitriles.[3] Note the delay between exposure and toxicity.[4]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. You must employ a Redundant Barrier System .

The Glove Protocol: Permeation vs. Degradation

Scientific Reality: Standard disposable nitrile gloves (4 mil) are permeable to many organic solvents used to dissolve this compound (e.g., DCM, THF) in less than 2 minutes. Once the solvent penetrates, it carries the toxic nitrile payload through to your skin.

The Solution: Laminate Barrier Technology.

PPE ComponentSpecificationScientific Rationale
Primary Hand Protection Silver Shield® / 4H® Laminate Liner 5-layer laminate resists organic permeation for >4 hours. This is your chemical barrier.
Secondary Hand Protection 5-8 mil Nitrile Outer Glove Provides mechanical strength and dexterity. Protects the inner laminate glove from tears.
Respiratory Protection Fume Hood (Primary) Mandatory. Do not rely on masks. Velocity must be 80–100 fpm.
Respiratory (Backup) N95 or P100 Respirator Only for solid weighing outside a hood (strongly discouraged) or spill cleanup.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against dust and vapors.
Body Protection Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. Tyvek repels dusts and incidental splashes.

Operational Workflow: A Self-Validating Protocol

Phase A: Weighing & Transfer (The Highest Risk Step)

Risk: Static electricity can cause the solid powder to "jump" or disperse, creating an inhalation hazard.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • The "Closed Transfer" Rule:

    • Tare the vial inside the fume hood.

    • Transfer solid to the vial.

    • Cap the vial immediately before moving it anywhere, even inches.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (held with forceps) before returning it to storage. Dispose of the Kimwipe as hazardous waste immediately.

Phase B: Solubilization & Reaction

Risk: Once dissolved, the permeation rate through gloves increases exponentially.

  • Solvent Selection: If possible, avoid Dichloromethane (DCM). DCM permeates gloves rapidly, carrying the nitrile with it. Prefer Ethyl Acetate or Toluene if chemistry permits.

  • Double-Glove Check: Before handling the solution, inspect the inner Silver Shield glove for any discoloration or trapped humidity.

  • Needle Hygiene: If using syringes, do not recap. Use a sharps container located inside the hood to avoid moving contaminated needles across the lab bench.

Workflow Start Start: Weighing Static Neutralize Static (Ionizer) Start->Static Transfer Transfer Solid (Fume Hood Only) Static->Transfer Dissolve Solubilization Transfer->Dissolve Check Check Glove Integrity (Inner Laminate) Dissolve->Check Check->Dissolve Breach (Change Gloves) Reaction Perform Reaction Check->Reaction Intact Waste Quench & Dispose Reaction->Waste

Figure 2: Operational workflow emphasizing the critical glove integrity check before handling solutions.

Emergency Response & Disposal

Exposure Response

Speed is survival. Do not wait for symptoms.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use organic solvents (ethanol/acetone) to wash skin; they increase absorption.

  • Inhalation: Move to fresh air immediately. Administer 100% Oxygen if available (trained personnel only).

  • Medical Alert: Inform emergency responders that the patient has been exposed to an Aryl Acetonitrile and may require Cyanide Antidote Therapy (e.g., Hydroxocobalamin).

Waste Disposal: The Oxidative Quench

Do not throw this compound into general organic waste bins where it might react with acids to form HCN gas.

Quenching Protocol (Small Scale <5g):

  • Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 (add NaOH).

  • Slowly add the nitrile waste to the bleach solution.

  • Stir for 2 hours in the fume hood. The hypochlorite oxidizes the cyanide group to cyanate (

    
    ), which is significantly less toxic.
    
  • Dispose of the quenched mixture as aqueous basic hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acetonitrile Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Nitriles.[5][6] United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

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2-(3-Bromo-4-methylphenyl)acetonitrile
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